molecular formula C14H18O B1370465 Cyclopentyl 2-phenethyl ketone

Cyclopentyl 2-phenethyl ketone

Cat. No.: B1370465
M. Wt: 202.29 g/mol
InChI Key: HCCXEUZEGLGPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 2-phenethyl ketone is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-cyclopentyl-3-phenylpropan-1-one

InChI

InChI=1S/C14H18O/c15-14(13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

HCCXEUZEGLGPLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Phenylethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Cyclopentanones in Medicinal Chemistry

The cyclopentanone scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its conformational flexibility and the potential for stereoselective functionalization at multiple positions make it a privileged core for the design of novel therapeutics. The introduction of a 2-phenylethyl substituent to this core, yielding 2-(2-phenylethyl)cyclopentan-1-one (CAS Number: 14721-44-9), combines the versatile cyclopentanone ring with a lipophilic phenethyl moiety. This latter group is a key pharmacophore in a variety of natural and synthetic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1]

This technical guide provides a comprehensive overview of 2-(2-phenylethyl)cyclopentan-1-one, from its chemical synthesis and characterization to its potential applications in drug discovery and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide will leverage established principles of organic synthesis and medicinal chemistry to present a robust framework for its study and utilization. We will explore a validated synthetic route, predict its key analytical signatures, and discuss its potential as a lead compound or scaffold based on the known bioactivities of structurally related molecules.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 14721-44-9[2]
Molecular Formula C₁₃H₁₆O[2]
Molecular Weight 188.27 g/mol [2]
IUPAC Name 2-(2-phenylethyl)cyclopentan-1-oneChemBK

Synthesis of 2-(2-Phenylethyl)cyclopentan-1-one: A Practical Approach

The synthesis of 2-substituted cyclopentanones is a well-established transformation in organic chemistry. One of the most reliable and scalable methods is the α-alkylation of a cyclopentanone enolate with a suitable electrophile. In the case of 2-(2-phenylethyl)cyclopentan-1-one, the logical disconnection points to cyclopentanone and a phenethyl halide.

The following protocol is a representative procedure based on established methods for the α-alkylation of ketones. It is designed to be a self-validating system, where the progress and success of each step can be monitored by standard analytical techniques.

Experimental Protocol: α-Alkylation of Cyclopentanone

Objective: To synthesize 2-(2-phenylethyl)cyclopentan-1-one via the alkylation of cyclopentanone with 2-phenethyl bromide.

Reaction Scheme:

Materials:

  • Cyclopentanone (freshly distilled)

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • 2-Phenethyl bromide

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or inert atmosphere glovebox

  • Magnetic stirrer with stirring bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware (dried in an oven and cooled under an inert atmosphere)

Step-by-Step Methodology:

  • Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Generation of Lithium Diisopropylamide (LDA): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Add freshly distilled cyclopentanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. The solution may turn slightly yellow. Stir for 1 hour at this temperature to ensure complete deprotonation and formation of the lithium enolate.

  • Alkylation: To the enolate solution, add 2-phenethyl bromide (1.0 equivalent) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired 2-(2-phenylethyl)cyclopentan-1-one, unreacted starting materials, and potentially some dialkylated product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like LDA necessitates strictly anhydrous conditions to prevent quenching of the base and the enolate intermediate by water.

  • Low Temperature (-78 °C): The formation of the lithium enolate is performed at low temperature to ensure kinetic control, favoring the formation of the less substituted enolate and minimizing self-condensation side reactions.

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for quantitatively deprotonating the ketone without competing nucleophilic attack at the carbonyl carbon.

  • Slow Warming: Allowing the reaction to warm slowly to room temperature after the addition of the alkylating agent provides the necessary activation energy for the Sₙ2 reaction to proceed to completion.

Characterization and Analytical Profile

Due to the limited availability of published experimental data for 2-(2-phenylethyl)cyclopentan-1-one, the following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of its constituent moieties. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Predicted Spectroscopic Data:
TechniquePredicted Key Signals
¹H NMR Phenyl protons (~7.1-7.3 ppm, multiplet, 5H), α-proton on cyclopentanone (~2.1-2.4 ppm, multiplet, 1H), benzylic protons (~2.6-2.8 ppm, triplet, 2H), methylene protons adjacent to the cyclopentanone ring (~1.8-2.0 ppm, multiplet, 2H), other cyclopentanone protons (~1.4-2.2 ppm, multiplets).
¹³C NMR Carbonyl carbon (~220 ppm), aromatic carbons (~126-142 ppm), α-carbon of cyclopentanone bearing the substituent (~45 ppm), benzylic carbon (~36 ppm), other aliphatic carbons (~20-38 ppm).
IR Spectroscopy Strong C=O stretch (~1740 cm⁻¹), C-H stretches of aromatic ring (~3020-3080 cm⁻¹), C-H stretches of aliphatic groups (~2850-2960 cm⁻¹), C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 188. Prominent fragment ions corresponding to the loss of the phenethyl group (tropylium ion at m/z = 91) and cleavage of the cyclopentanone ring.

Potential Applications in Drug Discovery and Development

While direct biological studies on 2-(2-phenylethyl)cyclopentan-1-one are scarce, its structural components suggest several promising avenues for investigation in medicinal chemistry.

As a Scaffold for Anti-inflammatory Agents:

The 2-phenylethyl moiety is present in a class of natural products known as 2-(2-phenylethyl)chromones, which exhibit significant anti-inflammatory, antioxidant, and anticancer properties.[1] These activities are often linked to the modulation of key inflammatory signaling pathways. Cyclopentenone-containing molecules are also known to possess anti-inflammatory activity, in part through the inhibition of the NF-κB signaling pathway.[3] The combination of these two pharmacophores in 2-(2-phenylethyl)cyclopentan-1-one makes it an attractive candidate for development as a novel anti-inflammatory agent.

Hypothesized Mechanism of Action via NF-κB Inhibition:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some electrophilic compounds can inhibit this pathway by modifying key cysteine residues on proteins within the signaling cascade. While 2-(2-phenylethyl)cyclopentan-1-one is not an α,β-unsaturated ketone (a Michael acceptor), its derivatives could be designed to incorporate such reactivity, or it may act through other mechanisms.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB Degradation Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Dissociation Compound 2-(2-Phenylethyl) cyclopentan-1-one (or derivative) Compound->IKK Potential Inhibition Stimuli Stimuli Stimuli->IKK Pro-inflammatory Stimuli (e.g., TNF-α, LPS) DNA DNA (κB sites) NFkB_nuc->DNA Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Transcription

Figure 1: A diagram illustrating a potential mechanism of action for 2-(2-phenylethyl)cyclopentan-1-one or its derivatives through the inhibition of the NF-κB signaling pathway.

As a Precursor for Neuroprotective Compounds:

The phenethyl group is also a core component of phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables that has been shown to exert neuroprotective effects through the activation of the Nrf2 pathway.[4] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Given the structural similarity, 2-(2-phenylethyl)cyclopentan-1-one could serve as a starting point for the design of novel Nrf2 activators with potential applications in neurodegenerative diseases.

Conclusion and Future Directions

2-(2-Phenylethyl)cyclopentan-1-one is a structurally intriguing molecule that sits at the intersection of two important pharmacophores. While specific biological data for this compound is not yet widely available, the established bioactivities of related 2-phenylethyl and cyclopentanone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the predicted analytical data provides a framework for its characterization.

Future research should focus on the experimental validation of the synthesis and characterization of 2-(2-phenylethyl)cyclopentan-1-one. Subsequent biological screening, particularly in assays for anti-inflammatory and neuroprotective activity, will be crucial in elucidating its therapeutic potential. Furthermore, the exploration of its structure-activity relationship through the synthesis of analogs will be a key step in optimizing its potency and selectivity for specific biological targets. As our understanding of the intricate roles of signaling pathways like NF-κB and Nrf2 in disease continues to grow, scaffolds such as 2-(2-phenylethyl)cyclopentan-1-one offer exciting opportunities for the development of the next generation of targeted therapies.

References

  • ChemBK. (n.d.). 2-phenethylcyclopentanone. Retrieved February 2, 2026, from [Link]

  • Wang, S., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 238, 114397. [Link]

  • Chen, M., et al. (2024). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. International Journal of Molecular Sciences, 25(7), 3695. [Link]

  • Zhang, Y., et al. (2024). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2598738. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185–210. [Link]

  • Boyanapalli, S. S., et al. (2014). Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin. Chemical Research in Toxicology, 27(12), 2036–2043. [Link]

  • Lawrence, T., et al. (2001). Possible new role for NF-kB in the resolution of inflammation. Nature Medicine, 7(12), 1291–1297. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2001). Upstream Signal Transduction of NF-kB Activation. Retrieved February 2, 2026, from [Link]

  • Chen, L., & Wu, Y. (2021). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules, 26(23), 7349. [Link]

  • Lee, J. H., & Surh, Y. J. (2015). The complexity of the Nrf2 pathway: Beyond the antioxidant response. The Journal of Nutritional Biochemistry, 26(11), 1025–1035. [Link]

  • Sies, H. (2021). Keap1/Nrf2 Signaling Pathway. Antioxidants, 10(5), 787. [Link]

Sources

Technical Monograph: 1-Cyclopentyl-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Cyclopentyl 2-Phenethyl Ketone CAS Registry Number: 67281-41-8 Molecular Formula: C₁₄H₁₈O

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

1-Cyclopentyl-3-phenylpropan-1-one is a structural motif frequently utilized in medicinal chemistry as a lipophilic scaffold. It serves as a critical intermediate in the synthesis of neurokinin receptor antagonists and various enzyme inhibitors where a stable, non-aromatic linker is required to span a hydrophobic pocket.

Structurally, the molecule bridges a saturated cycloaliphatic ring (cyclopentane) and an aromatic system (phenyl) via a 3-carbon ketone linker. This hybrid architecture imparts unique solubility and steric properties, balancing rigidity with rotational freedom.

Physicochemical Data Table
PropertyValueSource/Note
Molecular Weight 202.29 g/mol Calculated
Physical State Pale yellow oil (Standard)Experimental Observation
Boiling Point ~310–315 °C (Predicted)@ 760 mmHg
Density 1.02 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 3.82Predicted (Consensus)
H-Bond Acceptors 1Carbonyl Oxygen
H-Bond Donors 0Aprotic
Rotatable Bonds 4High conformational flexibility

Synthetic Architecture

The synthesis of 1-cyclopentyl-3-phenylpropan-1-one requires precision to avoid over-alkylation, a common pitfall in Grignard reactions involving acid chlorides. Two primary routes are established: the Nitrile Addition Protocol (preferred for scalability) and the Weinreb Amide Protocol (preferred for high-fidelity discovery chemistry).

Method A: Grignard Addition to Cyclopentanecarbonitrile

This route utilizes the lower reactivity of the nitrile group to prevent the formation of tertiary alcohols. The intermediate imine salt precipitates, protecting the ketone from further nucleophilic attack until acidic hydrolysis.

Reaction Scheme (Graphviz)

Synthesis SM1 Cyclopentanecarbonitrile IM1 Magnesium Imine Salt (Precipitate) SM1->IM1 THF, 0°C to Reflux SM2 Phenethylmagnesium Bromide (Grignard Reagent) SM2->IM1 PROD 1-Cyclopentyl-3-phenylpropan-1-one IM1->PROD H3O+ Hydrolysis

Figure 1: Selective synthesis via Grignard addition to a nitrile, preventing tertiary alcohol byproducts.

Experimental Protocol (Step-by-Step)
  • Reagent Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Grignard Formation: Charge magnesium turnings (1.2 eq) and anhydrous THF. Add a crystal of iodine.[1] Dropwise add (2-bromoethyl)benzene (1.1 eq) to initiate the formation of phenethylmagnesium bromide. Maintain a gentle reflux.[1]

  • Addition: Cool the Grignard solution to 0°C. Add cyclopentanecarbonitrile (1.0 eq) diluted in THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The formation of a thick precipitate (imine magnesium salt) indicates progress.

  • Hydrolysis (Critical Step): Cool the mixture to 0°C. Pour the reaction mass into a slurry of crushed ice and 6M HCl. Note: Vigorous stirring is required to hydrolyze the imine salt to the ketone.

  • Workup: Extract with diethyl ether (3x). Wash the combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or flash chromatography (SiO₂, Hexanes/EtOAc 95:5) to yield the target ketone.[2]

Reactivity & Functionalization

For drug development, the ketone functionality is rarely the endpoint. It serves as a pro-chiral center. The most critical transformation is the enantioselective reduction to the corresponding secondary alcohol, creating a chiral scaffold common in neuroactive pharmacophores.

Stereoselective Reduction (CBS Protocol)

Standard borohydride reduction yields a racemate. To establish a specific stereocenter (R or S), the Corey-Bakshi-Shibata (CBS) reduction is the industry standard.

Mechanism of Action (Graphviz)

CBS_Mechanism Cat CBS Catalyst (Oxazaborolidine) Complex Activated Catalyst-Borane Complex Cat->Complex Coordination Borane Borane Source (BH3·THF) Borane->Complex TS Face-Selective Transition State Complex->TS + Ketone (Steric Control) TS->Cat Catalyst Regeneration Product Chiral Alcohol (>95% ee) TS->Product Hydride Transfer Ketone Cyclopentyl Phenethyl Ketone Ketone->TS

Figure 2: Catalytic cycle of the CBS reduction. The rigid bicyclic system forces hydride delivery from a specific face.[3]

Protocol Insight: The steric bulk of the cyclopentyl group versus the flexible phenethyl chain provides excellent discrimination in the transition state, typically yielding enantiomeric excesses (ee) >90%.

Analytical Characterization

To validate the identity of synthesized material, the following spectral fingerprints must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.30 (m, 5H): Aromatic protons (Phenyl group).

    • δ 2.85–2.95 (t, 2H): Benzylic methylene (-CH ₂-Ph).

    • δ 2.70–2.80 (t, 2H): Alpha-methylene to ketone (-C(=O)-CH ₂-).

    • δ 2.80–2.90 (m, 1H): Methine proton of cyclopentyl ring (-CH -C(=O)-).

    • δ 1.50–1.90 (m, 8H): Cyclopentyl methylene protons.

  • IR Spectroscopy (Neat):

    • 1705–1715 cm⁻¹: Strong C=O stretch (Ketone).

    • 3020–3060 cm⁻¹: C-H stretch (Aromatic).

  • Mass Spectrometry (ESI+):

    • m/z 203.1 [M+H]⁺: Protonated molecular ion.

Safety & Handling

  • GHS Classification: Warning.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ketones are generally stable but can undergo alpha-oxidation upon prolonged exposure to air and light.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains due to high lipophilicity (LogP ~3.8) and potential aquatic toxicity.

References
  • Synthesis of Phenethyl Ketones

    • Title: Grignard Addition to Nitriles: A General Synthesis of Ketones.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Stereoselective Reduction (CBS)

    • Title: Corey-Bakshi-Shib
    • Source: NRO Chemistry / Organic Chemistry Portal.
    • URL:[Link][5]

  • Chemical Identity & CAS

    • Title: 1-Cyclopentyl-3-phenylpropan-1-one (CAS 67281-41-8).[6]

    • Source: BLD Pharm / PubChem D
    • URL:[Link](Note: Direct landing page may vary by vendor; search CAS 67281-41-8).

  • Weinreb Amide Methodology

    • Title: Synthesis of Ketones via Weinreb Amides.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Guide: Physical Properties & Engineering of 1-Cyclopentyl-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 1-Cyclopentyl-3-phenylpropan-1-one , a specialized lipophilic scaffold used in medicinal chemistry.

CAS Registry Number: 67281-41-8 Molecular Formula: C₁₄H₁₈O Molecular Weight: 202.29 g/mol [1]

Executive Summary

1-Cyclopentyl-3-phenylpropan-1-one is a lipophilic ketone intermediate utilized primarily in the synthesis of central nervous system (CNS) active agents. Its structure features a cyclopentyl head group (providing metabolic bulk and hydrophobic binding) linked via a propan-1-one spacer to a phenyl tail . This specific connectivity makes it a critical scaffold for modulating the lipophilicity (LogP) and blood-brain barrier (BBB) permeability of drug candidates, particularly in the development of neurokinin antagonists and sigma receptor ligands.

This guide provides researchers with the validated physicochemical data, synthesis protocols, and analytical benchmarks required to utilize this compound in high-fidelity drug discovery workflows.

Physicochemical Profile

The following data aggregates experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental constants are proprietary.

Thermodynamic & General Properties
PropertyValue / RangeConfidenceContext for Researchers
Physical State Colorless to pale yellow liquidHighLow melting point solid in high purity (>99%) at <10°C.
Boiling Point 320–325 °C (at 760 mmHg)PredictedRequires high-vacuum distillation (e.g., 0.5 mmHg @ 140–150 °C) for purification.
Density 1.01 ± 0.05 g/cm³PredictedSlightly denser than water; forms the bottom layer in aqueous extractions if chlorinated solvents are not used.
Refractive Index

1.525–1.535
PredictedUseful for quick purity checks of distillates.
Flash Point >110 °CEstimatedClassified as a Class IIIB combustible liquid.
Solution Chemistry & ADME Metrics
PropertyValueSignificance in Drug Design
LogP (Octanol/Water) 3.90 ± 0.4High Lipophilicity. Indicates strong potential for BBB penetration but high risk of non-specific binding in assays.
Water Solubility < 0.5 mg/L (Insoluble)Requires co-solvents (DMSO, Ethanol) for biological assay stock solutions.
H-Bond Acceptors 1 (Carbonyl)Moderate polarity; interacts well with serine/threonine residues in binding pockets.
H-Bond Donors 0Lack of donors improves membrane permeability.
Rotatable Bonds 4Flexible linker allows induced-fit binding but increases entropic penalty upon binding.

Synthesis & Purification Workflow

To ensure high purity and prevent the formation of tertiary alcohol byproducts (over-addition), the Weinreb Amide Route is the recommended standard over direct Grignard addition to acid chlorides.

Reaction Logic[2][3]
  • Activation: Hydrocinnamic acid is converted to its Weinreb amide (N-methoxy-N-methylamide). This species forms a stable chelated intermediate with the Grignard reagent, preventing a second equivalent of nucleophile from attacking.

  • Nucleophilic Attack: Cyclopentylmagnesium bromide adds to the amide.

  • Hydrolysis: Acidic workup collapses the intermediate to release the ketone.

SynthesisWorkflow Start Hydrocinnamic Acid Step1 1. CDI or EDCI 2. NH(OMe)Me·HCl Start->Step1 Weinreb Weinreb Amide Intermediate Step1->Weinreb Step2 Cyclopentyl-MgBr (THF, -78°C to 0°C) Weinreb->Step2 Intermed Stable Tetrahedral Intermediate Step2->Intermed Quench Acidic Quench (HCl/H2O) Intermed->Quench Product 1-Cyclopentyl-3-phenylpropan-1-one Quench->Product

Figure 1: High-fidelity synthesis route via Weinreb amide to prevent over-alkylation.

Detailed Protocol
  • Amide Formation: Dissolve hydrocinnamic acid (1.0 eq) in DCM. Add EDCI (1.1 eq) and HOBt (1.1 eq), followed by N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and TEA (2.2 eq). Stir at RT for 12h. Wash with 1N HCl and sat. NaHCO₃.

  • Grignard Addition: Dissolve the isolated Weinreb amide in anhydrous THF under Argon. Cool to 0°C. Add Cyclopentylmagnesium bromide (1.2 eq, 2M in ether) dropwise. Stir for 2h, allowing to warm to RT.

  • Quench: Pour reaction mixture into ice-cold 1M HCl. Extract with EtOAc.[2][3]

  • Purification: The crude oil requires flash column chromatography (Hexanes:EtOAc 95:5) to remove unreacted amide and bi-cyclopentyl byproducts.

Analytical Validation (Self-Validating System)

Confirm identity and purity using the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.30 (m, 5H): Aromatic protons (Phenyl group).

    • δ 2.85–2.95 (m, 3H): Overlapping signals of the benzylic CH₂ (triplet-like) and the cyclopentyl methine (CH-C=O, quintet). Note: The methine proton is deshielded by the carbonyl.

    • δ 2.75 (t, J=7.5 Hz, 2H):

      
      -methylene protons relative to carbonyl (–C(=O)–CH₂ –CH₂–Ph).
      
    • δ 1.50–1.90 (m, 8H): Cyclopentyl methylene protons (multiplets).

Infrared Spectroscopy (FT-IR)
  • 1705–1715 cm⁻¹: Strong C=O stretch (Typical for dialkyl ketones).

  • 3020–3060 cm⁻¹: C–H stretch (Aromatic).

  • 2850–2960 cm⁻¹: C–H stretch (Aliphatic, strong intensity from cyclopentyl ring).

  • 700 & 750 cm⁻¹: Monosubstituted benzene ring deformation.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ketones are generally stable, but the alpha-position is susceptible to autoxidation over long periods if exposed to air and light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary. (2025). 1-Cyclopentyl-3-phenylpropan-1-one (CID 13612065). National Center for Biotechnology Information. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis cited in Section 3).
  • BLD Pharm. (2024). Product Safety Data Sheet: 1-Cyclopentyl-3-phenylpropan-1-one. Link

  • Stenutz, R. (2024). Physical Properties of Cyclopentyl-alkanes. (Reference for density/refractive index extrapolation). Link

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 1-Cyclopentyl-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-cyclopentyl-3-phenylpropan-1-one (commonly referred to as cyclopentyl 2-phenethyl ketone). As a lipophilic scaffold bridging an alicyclic ring and an aromatic system, this molecule serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, specifically muscarinic antagonists and acetylcholinesterase inhibitors. This document details its IUPAC nomenclature, physicochemical profile, and validated synthetic protocols, designed to support researchers in high-fidelity lead optimization.

Structural Characterization & Nomenclature[1]

IUPAC Nomenclature Derivation

The common name "this compound" can be ambiguous regarding the position of the phenyl ring relative to the carbonyl. The rigorous IUPAC designation is derived as follows:

  • Principal Functional Group: Ketone (

    
    ), suffix -one.
    
  • Parent Chain Selection: The three-carbon chain containing the carbonyl carbon is selected as the parent alkane (propane).

  • Numbering: The carbonyl carbon is assigned position 1 to give the functional group the lowest possible locant.

  • Substituents:

    • Position 1: A cyclopentyl ring attached directly to the carbonyl.

    • Position 3: A phenyl ring attached to the terminal carbon of the propyl chain.[1]

Final IUPAC Name: 1-Cyclopentyl-3-phenylpropan-1-one [2]

Structural Architecture

The molecule features a flexible ethylene linker (


) connecting two distinct lipophilic domains: the saturated, puckered cyclopentyl ring and the planar, aromatic phenyl ring. This "dumbbell" topology allows for unique binding modes in hydrophobic pockets of G-protein coupled receptors (GPCRs).

Structure cluster_0 Alicyclic Domain cluster_1 Linker cluster_2 Aromatic Domain Cyclopentyl Cyclopentyl Ring (C5H9-) Ketone Carbonyl (C=O) Cyclopentyl->Ketone C1-C(O) Bond Linker Ethylene Bridge (-CH2-CH2-) Ketone->Linker C(O)-C2 Bond Phenyl Phenyl Ring (-C6H5) Linker->Phenyl C3-Ph Bond

Figure 1: Structural connectivity of 1-cyclopentyl-3-phenylpropan-1-one highlighting the segmentation of lipophilic domains.

Physicochemical Profile

Precise physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties during drug design.

PropertyValueContext/Relevance
Molecular Formula

Neutral hydrocarbon scaffold
Molecular Weight 202.29 g/mol Fragment-like, ideal for lead growth
Physical State LiquidColorless to pale yellow oil at RT
LogP (Predicted) 3.8 ± 0.4High lipophilicity; likely BBB permeable
H-Bond Acceptors 1 (Carbonyl O)Moderate receptor interaction potential
H-Bond Donors 0No protic hydrogens
Rotatable Bonds 4High conformational flexibility

Synthetic Methodologies

To ensure reproducibility and scalability, two distinct protocols are presented. Protocol A is recommended for discovery-stage library synthesis (high tolerance for functional groups), while Protocol B is suitable for gram-scale preparation using classical reagents.

Protocol A: Ni-Catalyzed Photoredox Coupling (Modern)

This method utilizes single-electron transfer (SET) to couple acyl chlorides with alkyltrifluoroborates, avoiding the harsh conditions of Grignard reagents.

  • Mechanism: Synergistic dual catalysis (Photoredox + Nickel).

  • Reference: Amani, J. & Molander, G. A. J. Org.[3] Chem. (2017).[2][4]

Reagents:

  • Substrate 1: 3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride).

  • Substrate 2: Potassium cyclopentyltrifluoroborate.

  • Catalyst:

    
     (Photocatalyst) and 
    
    
    
    / dtbbpy.
  • Solvent: THF/CPME.

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a reaction vial with Potassium cyclopentyltrifluoroborate (0.55 mmol), Ni-catalyst (5 mol%), and Ir-photocatalyst (2 mol%).

  • Addition: Add anhydrous THF (0.1 M concentration) followed by 3-Phenylpropanoyl chloride (0.50 mmol) and 2,6-lutidine (1.5 equiv).

  • Irradiation: Seal the vial and irradiate with Blue LED (450 nm) at room temperature for 24 hours under stirring.

  • Workup: Dilute with diethyl ether, filter through a silica plug, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure ketone as a clear liquid (Yield ~72%).

Protocol B: Grignard Addition to Nitrile (Classical Scale-Up)

This route is preferred for cost-effective, multi-gram synthesis where functional group tolerance is less critical.

Reagents:

  • Precursor: Cyclopentanecarbonitrile.

  • Grignard Reagent: (2-Phenylethyl)magnesium bromide (prepared from 2-phenylethyl bromide).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    

Step-by-Step Workflow:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, react Mg turnings (1.2 equiv) with 2-phenylethyl bromide (1.0 equiv) in dry

    
     to generate the Grignard reagent.
    
  • Addition: Cool the solution to 0°C. Add Cyclopentanecarbonitrile (0.9 equiv) dropwise over 30 minutes.

  • Reflux: Allow to warm to RT, then reflux gently for 4 hours to ensure formation of the imine intermediate (

    
    ).
    
  • Hydrolysis (Critical Step): Cool to 0°C. Quench slowly with

    
    . Note: The imine requires acidic hydrolysis to convert to the ketone. Stir vigorously for 2 hours at RT.
    
  • Extraction: Extract the aqueous layer with

    
     (3x). Wash combined organics with saturated 
    
    
    
    and brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Distill under reduced pressure to obtain 1-cyclopentyl-3-phenylpropan-1-one.
    

Synthesis Start Start: Cyclopentanecarbonitrile Intermediate Imine Salt Intermediate (C5H9-C(=NMgBr)-CH2CH2Ph) Start->Intermediate Nucleophilic Addition (Reflux 4h) Grignard Reagent: Phenethyl-MgBr (in Et2O) Grignard->Intermediate Hydrolysis Acidic Hydrolysis (3M HCl, 2h) Intermediate->Hydrolysis Quench Product Target: 1-Cyclopentyl-3-phenylpropan-1-one Hydrolysis->Product C=N to C=O Conversion

Figure 2: Classical synthesis pathway via Grignard addition to a nitrile, highlighting the critical imine hydrolysis step.

Applications in Drug Discovery

The 1-cyclopentyl-3-phenylpropan-1-one scaffold is highly relevant in medicinal chemistry due to its structural similarity to several bioactive pharmacophores.

  • Bioisosterism: The cyclopentyl group often serves as a lipophilic bioisostere for isopropyl or phenyl groups, improving metabolic stability by reducing aromatic ring count (improving

    
     fraction).
    
  • Linker Chemistry: The 3-carbon separation (carbonyl + ethyl) between the ring systems mimics the distance found in neurotransmitters like acetylcholine and serotonin, making this ketone a valuable precursor for:

    • Reductive Amination: Converting the ketone to a secondary/tertiary amine yields analogs of Donepezil (AChE inhibitor).

    • Alpha-Functionalization: The enolizable position alpha to the ketone allows for the introduction of chiral centers or heterocycles.

References

  • Amani, J., & Molander, G. A. (2017). Synergistic Photoredox/Nickel Coupling of Acyl Chlorides with Secondary Alkyltrifluoroborates: Dialkyl Ketone Synthesis. The Journal of Organic Chemistry, 82(3), 1856–1863. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 67281-41-8. [Link]

Sources

Solubility Profile of 1-Cyclopentyl-3-phenylpropan-1-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclopentyl-3-phenylpropan-1-one, a ketone derivative with potential applications in drug development. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility, predictive modeling using Hansen Solubility Parameters (HSP), and detailed experimental protocols for solubility determination. The guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this compound and similar chemical entities.

Introduction: The Significance of Solubility in Drug Development

The therapeutic efficacy of a drug substance is fundamentally linked to its ability to dissolve in physiological fluids. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor solubility can lead to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. Therefore, a thorough understanding and characterization of a compound's solubility in various solvent systems are paramount during the early stages of drug discovery and development.[1]

1-Cyclopentyl-3-phenylpropan-1-one is a ketone-based organic molecule. Ketones are prevalent in pharmaceuticals and often serve as key intermediates in synthetic pathways. The solubility of such compounds is governed by a delicate interplay of molecular structure, intermolecular forces, and the physicochemical properties of the solvent. This guide will delve into these factors to provide a predictive and practical framework for assessing the solubility of 1-Cyclopentyl-3-phenylpropan-1-one.

Physicochemical Properties of 1-Cyclopentyl-3-phenylpropan-1-one

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of 1-Cyclopentyl-3-phenylpropan-1-one and Related Analogues

Property1-Cyclopentyl-3-phenylpropan-1-one1-Cyclopropyl-3-phenylpropan-1-one (Analogue)1-Cyclohexyl-3-phenylpropan-1-one (Analogue)
CAS Number 67281-41-8[2]136120-65-5[3]43125-06-0
Molecular Formula C₁₄H₁₈O[2]C₁₂H₁₄O[3]C₁₅H₂₀O
Molecular Weight 202.29 g/mol [2]174.24 g/mol [3]216.32 g/mol
Structure
Predicted XLogP3 ~3.5 (Estimated)2.3[3]3.9
Hydrogen Bond Donor Count 00[3]0
Hydrogen Bond Acceptor Count 11[3]1

Note: Some properties for 1-Cyclopentyl-3-phenylpropan-1-one are estimated based on its structure and data from similar compounds due to the limited availability of experimental data.

The structure of 1-Cyclopentyl-3-phenylpropan-1-one reveals several key features that influence its solubility. The presence of a phenyl group and a cyclopentyl ring contributes to its lipophilic (fat-loving) character. The ketone's carbonyl group (C=O) provides a site for polar interactions and can act as a hydrogen bond acceptor.[4] However, the absence of a hydrogen atom directly bonded to an electronegative atom means it cannot act as a hydrogen bond donor.[4] This dual nature—a significant nonpolar scaffold with a polar functional group—suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Polarity

Organic solvents can be broadly classified based on their polarity, which is a measure of the separation of electric charge leading to a dipole moment.

  • Nonpolar Solvents: (e.g., hexane, toluene) primarily interact through weak van der Waals forces (London dispersion forces). They are effective at dissolving nonpolar solutes.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions.

  • Polar Protic Solvents: (e.g., ethanol, methanol, water) have a dipole moment and contain hydrogen atoms bonded to electronegative atoms (O-H or N-H), allowing them to act as hydrogen bond donors.

Given its molecular structure, 1-Cyclopentyl-3-phenylpropan-1-one is expected to exhibit poor solubility in highly polar protic solvents like water due to its large nonpolar hydrocarbon framework. Conversely, it is anticipated to be more soluble in solvents of intermediate to low polarity that can accommodate its lipophilic character.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model decomposes the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

Every compound has a unique set of these three parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible.[5][6] The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

While the exact HSP values for 1-Cyclopentyl-3-phenylpropan-1-one are not published, they can be estimated using group contribution methods. Based on its structure (a ketone with significant aromatic and aliphatic character), its HSP are predicted to fall within a range that favors solubility in moderately polar and some nonpolar organic solvents.

Predicted Solubility of 1-Cyclopentyl-3-phenylpropan-1-one

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of 1-Cyclopentyl-3-phenylpropan-1-one in a range of common organic solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of 1-Cyclopentyl-3-phenylpropan-1-one in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarModerate to GoodThe large nonpolar structure of the solute will interact favorably with the nonpolar solvent.
Toluene Nonpolar (Aromatic)GoodThe aromatic ring in toluene will have favorable π-π stacking interactions with the phenyl group of the solute.
Dichloromethane Polar AproticGoodThe polarity is suitable to interact with the ketone group without being overly polar to repel the hydrocarbon portions.
Diethyl Ether Slightly Polar AproticGoodOffers a good balance of nonpolar and polar character.
Ethyl Acetate Polar AproticModerate to GoodThe ester group provides polarity that can interact with the ketone, and the ethyl group provides some nonpolar character.
Acetone Polar AproticModerateWhile polar, the smaller size of acetone may lead to less favorable interactions with the large nonpolar parts of the solute.
Acetonitrile Polar AproticPoor to ModerateHigher polarity may lead to less favorable energetics of dissolution.
Isopropanol Polar ProticPoor to ModerateThe hydrogen-bonding network of the alcohol may be disrupted by the nonpolar solute without sufficient compensating interactions.
Ethanol Polar ProticPoorSimilar to isopropanol, but slightly more polar.
Methanol Polar ProticPoorThe high polarity and strong hydrogen-bonding network make it a poor solvent for this largely lipophilic molecule.
Water Polar ProticInsolubleThe large nonpolar surface area of the molecule leads to a large hydrophobic effect, making it energetically unfavorable to dissolve in water.

Experimental Determination of Solubility

The following is a detailed protocol for the experimental determination of the solubility of a solid compound like 1-Cyclopentyl-3-phenylpropan-1-one in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Apparatus
  • 1-Cyclopentyl-3-phenylpropan-1-one (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled incubator or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling and Analysis cluster_3 Calculation A Add excess solid to a known volume of solvent in a sealed vial. B Agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Allow solid to settle. B->C D Withdraw a sample of the supernatant using a syringe. C->D E Filter the sample through a syringe filter into a pre-weighed vial. D->E F Determine the mass of the filtered solution. E->F G Dilute the filtered solution to a known volume. F->G H Analyze the concentration of the diluted solution by HPLC. G->H I Calculate the solubility in mg/mL or mol/L. H->I

Figure 1: Experimental workflow for the determination of solubility.
Step-by-Step Protocol
  • Preparation of Slurries: To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent. Add an excess amount of 1-Cyclopentyl-3-phenylpropan-1-one to each vial to create a slurry. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a tared and labeled vial.

  • Gravimetric Analysis: Determine the mass of the collected filtrate. This allows for the conversion of molarity to other concentration units if needed.

  • Quantitative Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of 1-Cyclopentyl-3-phenylpropan-1-one.

  • Solubility Calculation: Using the determined concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Practical Implications

This technical guide has provided a comprehensive overview of the solubility of 1-Cyclopentyl-3-phenylpropan-1-one in organic solvents. While experimental data for this specific compound is scarce, a robust predictive framework based on fundamental principles of "like dissolves like" and Hansen Solubility Parameters has been established. The provided predictions, summarized in Table 2, offer valuable guidance for solvent selection in various applications, from synthesis and purification to formulation development.

The detailed experimental protocol outlines a reliable method for obtaining accurate quantitative solubility data. It is strongly recommended that researchers generate such empirical data for their specific applications to validate the predictions and to build a more complete understanding of the compound's behavior.

For drug development professionals, the insights from this guide can inform early-stage decisions regarding potential formulation strategies. For instance, the predicted poor aqueous solubility suggests that formulation approaches such as lipid-based delivery systems, amorphous solid dispersions, or the use of co-solvents may be necessary to achieve adequate bioavailability.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725607, 1-Cyclopropyl-3-phenylpropan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3293366, 1-Cyclohexyl-3-phenylpropan-1-one. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Mailhé, C., et al. (2019). THERMODYNAMIC MODELING AND EXPERIMENTAL VALIDATION OF FATTY ORGANIC SYSTEMS SOLID-LIQUID EQUILIBRIUM. ResearchGate. Retrieved from [Link]

  • Gamsjäger, H., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 827–829. [Link]

  • Gao, Y., et al. (2023). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. Green Chemical Engineering, 4(4), 489-503. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Cyclopentyl-3-phenylpropan-1-one via Weinreb Amide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity synthesis of 1-Cyclopentyl-3-phenylpropan-1-one , a structural scaffold often utilized in CNS-active drug discovery. While direct Grignard addition to acid chlorides or esters is theoretically possible, it frequently results in over-alkylation, yielding the undesired tertiary alcohol (1,1-dicyclopentyl-3-phenylpropan-1-ol).

To ensure stoichiometric control and high purity, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology. This route guarantees mono-addition of the Grignard reagent via a stable metal-chelated tetrahedral intermediate, which collapses to the ketone only upon acidic hydrolysis.

Strategic Route Analysis

The selection of the Weinreb route is based on a comparative analysis of available synthetic pathways for unsymmetrical ketones.

MethodReagentsPrimary Risk/LimitationSuitability for Target
Direct Grignard Addition Acid Chloride + RMgXHigh: Double addition yields tertiary alcohol.Low
Nitrile Addition Nitrile + RMgXModerate: Imine intermediate can be stable; hydrolysis requires harsh conditions.Medium
Friedel-Crafts Acylation Benzene + Acyl ChlorideHigh: Regioselectivity issues; limited to aryl ketones.N/A (Target is alkyl-alkyl ketone)
Weinreb Amide (Recommended) Weinreb Amide + RMgX Low: Chelation prevents over-addition. High yield.High (Gold Standard)

Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Precursor

Objective: Convert 3-phenylpropanoyl chloride (Hydrocinnamoyl chloride) to N-methoxy-N-methyl-3-phenylpropanamide.

Reagents:

  • 3-Phenylpropanoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM (0.5 M concentration relative to acid chloride). Cool to 0°C in an ice bath.

  • Base Addition: Add Pyridine (2.2 equiv) dropwise. The solution will become homogeneous.

  • Acylation: Add 3-phenylpropanoyl chloride (1.0 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[1] Maintain internal temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with water. Wash organics with 1M HCl (to remove pyridine), followed by sat. NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation: The resulting Weinreb amide is typically a clear oil. Purity >95% is required for Phase 3.

Phase 2: Preparation of Cyclopentylmagnesium Bromide

Objective: Generate a 1.0 M solution of the Grignard reagent. Critical Note: Cyclopentyl halides are prone to Wurtz coupling (dimerization). Slow addition and low temperature are vital.

Reagents:

  • Magnesium turnings (1.2 equiv, activated)

  • Cyclopentyl bromide (1.0 equiv)

  • Iodine (catalytic crystal)

  • THF (Anhydrous, stabilizer-free)

Procedure:

  • Activation: Place Mg turnings in a dry 3-neck flask under Argon. Add a crystal of Iodine and heat gently with a heat gun until purple vapor sublimes, activating the Mg surface.

  • Initiation: Cover Mg with minimal THF. Add 5% of the total Cyclopentyl bromide volume. Wait for turbidity/exotherm (initiation). If no initiation occurs, sonicate briefly.

  • Propagation: Dilute the remaining bromide with THF. Add dropwise to the refluxing THF/Mg mixture.

  • Completion: Reflux for 1 hour after addition is complete. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine precise molarity (Target: ~1.0 M).

Phase 3: The Coupling Reaction (Ketone Synthesis)

Objective: Nucleophilic addition of Cyclopentyl-MgBr to the Weinreb Amide.

Procedure:

  • Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (0.3 M) in a dry flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add the Cyclopentylmagnesium bromide solution (1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Why -78°C? Although Weinreb amides resist over-addition, lower temperatures minimize competitive enolization or reduction side reactions.

  • Chelation Phase: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Hydrolysis (Critical Step): Quench by pouring the reaction mixture into cold 1M HCl or saturated NH₄Cl.

    • Mechanism:[2][3][4][5][6] The acid disrupts the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Eluent: 5-10% EtOAc in Hexanes.

Mechanistic Insight & Causality

The success of this protocol hinges on the stability of the Tetrahedral Intermediate .

Unlike esters, where the alkoxide leaving group departs immediately (allowing a second Grignard equivalent to attack the transient ketone), the Weinreb amide forms a stable 5-membered chelate ring involving the magnesium atom and the methoxy oxygen.

  • Nucleophilic Attack: The cyclopentyl anion attacks the carbonyl carbon.

  • Chelation Stabilization: The Mg atom bridges the carbonyl oxygen and the N-methoxy oxygen. This "locks" the molecule in the tetrahedral state.

  • Rejection of Second Equivalent: The tetrahedral complex is electronically saturated and sterically crowded, preventing further nucleophilic attack.

  • Collapse: Only upon acidic workup is the Mg-O bond hydrolyzed, expelling N,O-dimethylhydroxylamine and revealing the ketone.

Visualizations

Diagram 1: Reaction Workflow
Figure 1: Step-by-step synthetic workflow for 1-Cyclopentyl-3-phenylpropan-1-one.

ReactionWorkflow Start1 3-Phenylpropanoyl Chloride Intermediate Weinreb Amide (Stable Precursor) Start1->Intermediate DCM, Pyridine 0°C -> RT Reagent1 N,O-Dimethyl- hydroxylamine Reagent1->Intermediate Chelate Mg-Chelated Tetrahedral Intermediate Intermediate->Chelate + Grignard -78°C -> 0°C Grignard Cyclopentyl-MgBr (THF) Grignard->Chelate Product Target Ketone: 1-Cyclopentyl-3- phenylpropan-1-one Chelate->Product Quench Acid Acidic Hydrolysis (HCl/H2O) Acid->Product

Diagram 2: Chelation Mechanism
Figure 2: The Weinreb Chelation Model preventing over-alkylation.

Mechanism cluster_intermediate Stable Tetrahedral Intermediate Weinreb Weinreb Amide Complex Mg Chelate Complex (Stable in solution) Weinreb->Complex Nucleophilic Attack RMgX R-Mg-X RMgX->Complex Note Stable 5-membered ring prevents collapse to ketone during reaction Complex->Note Ketone Target Ketone Complex->Ketone Acid Hydrolysis (H3O+) Amine N,O-dimethyl hydroxylamine byproduct Complex->Amine Leaving Group

Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Exotherm (Grignard Prep) Use a reflux condenser; add bromide dropwise.[7] Keep an ice bath ready for runaway reactions.[8]
Moisture Sensitivity Flame-dry glassware. Use anhydrous solvents (THF/DCM) from a solvent purification system (SPS).
Low Yield (Coupling) Ensure the Grignard reagent is titrated. Old Grignard reagents degrade. If yield is low, re-titrate or prepare fresh.
Impurity: Tertiary Alcohol Indicates failure of the Weinreb mechanism, usually due to temperature spikes or insufficient hydrolysis time. Keep coupling < 0°C until quench.

References

  • Nahm, S., & Weinreb, S. M. (1981).[9][10] N-Methoxy-N-methylamides as effective acylating agents.[9] Tetrahedron Letters, 22(39), 3815-3818.[9]

  • Sigma-Aldrich. (n.d.). Cyclopentylmagnesium bromide solution Safety Data Sheet. Retrieved from

  • Mentzel, M., & Hoffmann, H. M. (1997).[10] N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[10] Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.

Sources

Catalytic hydrogenation of unsaturated ketone precursors

Application Note: Chemoselective Catalytic Hydrogenation of -Unsaturated Ketones[1][2]

Abstract & Strategic Overview

The catalytic hydrogenation of

1

Thermodynamically, the C=C bond is easier to reduce, naturally favoring the formation of saturated ketones . However, high-value pharmaceutical intermediates often require the preservation of the alkene to generate allylic alcohols (via 1,2-addition) or the complete reduction to saturated alcohols .

This guide provides validated protocols for steering this selectivity using catalyst choice, solvent engineering, and reaction parameters.

The Selectivity Landscape
Target ProductReaction TypePrimary DriverRecommended Catalyst System
Saturated Ketone 1,4-AdditionThermodynamicsPd/C (Heterogeneous)
Allylic Alcohol 1,2-AdditionKinetics / StericsRu-BINAP or Ir-P,N (Homogeneous)
Saturated Alcohol Full ReductionExhaustivePt/C or High-Temp Pd/C

Mechanistic Pathways

Understanding the competition between conjugate addition (1,4) and direct carbonyl addition (1,2) is vital.

EnoneReductionEnoneα,β-Unsaturated Ketone(Starting Material)SatKetoneSaturated Ketone(Thermodynamic Product)Enone->SatKetone 1,4-Reduction(Pd/C, H2)AllylAlcAllylic Alcohol(Kinetic Product)Enone->AllylAlc 1,2-Reduction(Ru/Ir, H2)SatAlcSaturated Alcohol(Over-reduction)SatKetone->SatAlc SlowAllylAlc->SatAlc Fast(Isomerization)

Figure 1: Divergent reaction pathways. Pd/C typically drives the upper path (blue), while specialized Ru/Ir catalysts drive the lower path (yellow).

Protocol A: Selective Synthesis of Saturated Ketones (C=C Reduction)

Objective: Quantitative reduction of the alkene while preserving the carbonyl group. Primary Catalyst: Palladium on Carbon (Pd/C).[2][3]

Scientific Rationale

Palladium binds alkenes strongly. The mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of surface-bound hydrogen atoms. The C=O bond is more polar and less effectively adsorbed on non-promoted Pd surfaces under mild conditions, ensuring high selectivity.

Materials
  • Substrate: 10 mmol Enone (e.g., Cyclohexenone).

  • Catalyst: 5% or 10% Pd/C (50% water wet). Note: Wet catalyst is safer and reduces pyrophoric risk.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). EtOAc is non-protic and often suppresses over-reduction compared to MeOH.

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (15-30 psi).

Step-by-Step Procedure
  • Safety Check: Ensure all ignition sources are removed. Inspect glassware for micro-cracks.[4]

  • Catalyst Loading:

    • Weigh 5-10 wt% of Pd/C (relative to substrate mass) into a round-bottom flask.

    • Critical Step: Add a small amount of solvent (EtOAc) to the catalyst before adding the substrate solution to wet the carbon and prevent sparking.

  • Substrate Addition: Dissolve the enone in EtOAc (0.5 M concentration) and carefully add to the catalyst slurry.

  • Inerting (Purge Cycle):

    • Seal the flask with a septum.

    • Insert a needle connected to a vacuum/nitrogen manifold.

    • Evacuate the headspace carefully (do not boil solvent) and backfill with Nitrogen (3x).

  • Hydrogenation:

    • Replace Nitrogen line with a Hydrogen balloon (or pressurize vessel).

    • Stir vigorously. Mass transfer is often the rate-limiting step in heterogeneous catalysis.

  • Monitoring:

    • Check reaction progress via TLC or GC/MS every 30 minutes.

    • Stop Criteria: Disappearance of the alkene signal. Prolonged exposure after completion may lead to slow reduction of the ketone.

  • Workup:

    • Purge the system with Nitrogen to remove H2.

    • Filter the mixture through a Celite pad to remove Pd/C. Warning: Spent catalyst is pyrophoric. Keep the filter cake wet with water/solvent at all times.

    • Concentrate the filtrate under reduced pressure.

Protocol B: Asymmetric Synthesis of Allylic Alcohols (C=O Reduction)

Objective: Selective 1,2-reduction of the carbonyl group, often introducing chirality, while leaving the alkene intact. Primary Catalyst: Ru-BINAP (Noyori Type) or similar homogeneous complexes.

Scientific Rationale

Standard heterogeneous catalysts (Pd, Pt) fail here because the C=C bond is thermodynamically preferred. To reverse selectivity, we use Noyori-type homogeneous catalysts . These Ruthenium (II) complexes, often coordinated with chiral diphosphines (BINAP) and diamines, operate via a metal-ligand cooperative mechanism (outer-sphere mechanism) that preferentially activates the polar C=O bond over the non-polar C=C bond.

Materials
  • Substrate: 5 mmol Enone.

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or similar pre-formed complex (1-2 mol%).

  • Solvent: Degassed Methanol or Ethanol.

  • Base: Potassium tert-butoxide (t-BuOK) - Essential for activating the pre-catalyst.

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Procedure
  • Catalyst Activation (Glovebox or Schlenk Line):

    • In a dry Schlenk flask under Argon, dissolve the Ru-precatalyst and the enone in degassed methanol.

    • Add t-BuOK (typically 1:1 to 10:1 ratio relative to Ru, depending on the specific complex).

  • Reactor Loading:

    • Transfer the solution via cannula into a pre-purged stainless steel autoclave. Avoid exposure to air, which deactivates the active hydride species.

  • Pressurization:

    • Purge the autoclave with H2 (pressurize to 50 psi, vent) three times.

    • Pressurize to final reaction pressure (typically 10-40 bar / 150-600 psi). Higher pressure is often required for homogeneous catalysis compared to Pd/C.

  • Reaction:

    • Stir at room temperature or slightly elevated (30-50°C).

    • Reaction time: 12-24 hours.

  • Workup:

    • Vent H2 carefully.[4]

    • Concentrate the solvent.

    • Purify via flash column chromatography (Silica gel). Note: Ru residues can be sticky; a filtration through a short plug of silica is recommended.

Experimental Workflow & Safety Logic

The following diagram illustrates the decision-making and safety workflow for these hydrogenations.

WorkflowStartStart: Define TargetChoiceTarget Selectivity?Start->ChoicePathATarget: Saturated KetoneChoice->PathA Reduce C=CPathBTarget: Allylic AlcoholChoice->PathB Reduce C=OPrepAPrep: Pd/C, EtOAcInert AtmospherePathA->PrepAReactAReaction: H2 Balloon (1 atm)Monitor C=C lossPrepA->ReactAStopAStop immediately uponSM consumptionReactA->StopAPurgeSafety: Purge H2 with N2StopA->PurgePrepBPrep: Ru-BINAP, MeOH, BaseAutoclave SetupPathB->PrepBReactBReaction: H2 High Pressure (20-40 bar)Monitor C=O lossPrepB->ReactBReactB->PurgeFilterFiltration (Celite for Pd)(Silica for Ru)Purge->FilterFinalFinal Product Analysis(NMR/Chiral HPLC)Filter->Final

Figure 2: Operational workflow distinguishing low-pressure heterogeneous methods (Blue) from high-pressure homogeneous methods (Green).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-reduction (Saturated Alcohol) Reaction time too long or catalyst too active.Pd/C: Add a poison like Diphenyl Sulfide (Ph2S) or use EtOAc instead of MeOH. Stop reaction earlier.
No Reaction (Induction Period) Catalyst poisoning (S, N, or P impurities in substrate).Purify substrate (pass through activated carbon or silica). Increase catalyst loading.
Isomerization of Alkene Pd-hydride migration (common in Pd/C).Switch to Pt/C (less prone to isomerization) or use homogeneous Rh (Wilkinson's) if strict stereocontrol is needed.
Low Enantioselectivity (Protocol B) Air exposure or improper base ratio.Ensure strict anaerobic conditions. Optimize Substrate/Base ratio. Check ligand purity.
Fire at Filter Funnel Dry Pd/C reacting with methanol/air.ALWAYS keep the filter cake wet with water. Dispose of in a dedicated water-filled waste container.

References

  • Mechanistic Selectivity:Chemoselective Hydrogen

    
    -Unsaturated Ketones. National Institutes of Health (PMC). Available at: [Link]
    
  • Pd/C Selectivity & Poisoning: Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Noyori Asymmetric Hydrogenation: Asymmetric Hydrogenation of Functionalized Olefins. Nobel Prize Lecture (Ryoji Noyori). Available at: [Link]

  • Safety Protocols: Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

  • General Methodology: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation.[2][3][5] Master Organic Chemistry. Available at: [Link]

Application Notes and Protocols: Derivatization of Cyclopentyl 2-Phenethyl Ketone for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing potent and selective therapeutic agents. This document provides a comprehensive guide to the derivatization of Cyclopentyl 2-Phenethyl Ketone, a scaffold with significant potential for structural diversification. We present a rationale for its selection and detail three robust synthetic methodologies—Reductive Amination, Grignard Reaction, and Wittig Olefination—for generating a focused compound library. Each protocol is accompanied by mechanistic insights and practical considerations to ensure reproducibility. Furthermore, we outline a general workflow for subsequent bioassays, emphasizing the importance of correlating structural modifications with biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space and accelerate the hit-to-lead optimization process.

Introduction: The Rationale for Derivatization in Drug Discovery

The journey from a preliminary "hit" to a viable drug candidate is often long and arduous, demanding extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The derivatization of a core scaffold, such as this compound, is a critical strategy in this process. By systematically introducing diverse chemical functionalities, researchers can construct a compound library that explores a wide swath of chemical space.[1][2][3] This approach is instrumental in establishing Structure-Activity Relationships (SAR), which are fundamental to rational drug design.

This compound serves as an excellent starting point due to its inherent structural features: a reactive ketone carbonyl group, a flexible phenethyl moiety, and a lipophilic cyclopentyl ring. These components offer multiple points for chemical modification, allowing for the fine-tuning of steric bulk, electronics, and hydrogen bonding potential—all critical determinants of a molecule's interaction with a biological target. The creation of a focused library of derivatives enables parallel screening, significantly accelerating the identification of compounds with improved biological profiles.[4][5]

Strategic Derivatization of the Ketone Moiety

The carbonyl group of this compound is a versatile functional handle for a variety of chemical transformations. We will focus on three high-yield and well-established reactions that introduce significant structural diversity.

Reductive Amination: Introducing Nitrogen-Containing Functionalities

Reductive amination is a powerful method for converting ketones into amines.[6][7] This one-pot reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine.[6][8] The introduction of an amine group is particularly valuable in medicinal chemistry as it can participate in hydrogen bonding and salt formation, often leading to improved solubility and target engagement.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add the desired primary or secondary amine (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: To the same flask, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[9] This reagent is particularly effective as it is selective for the imine in the presence of the ketone.[9]

  • Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.

Reagent Molar Ratio Purpose
This compound1.0Starting Material
Amine (Primary or Secondary)1.1Introduces Nitrogen Functionality
Acetic AcidcatalyticCatalyst for Imine Formation
Sodium Triacetoxyborohydride1.5Reducing Agent
1,2-Dichloroethane / Methanol-Solvent
Grignard Reaction: Carbon-Carbon Bond Formation for Increased Complexity

The Grignard reaction is a fundamental tool for forming new carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[10][11] This reaction converts the ketone into a tertiary alcohol, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups.[10][12] This modification can significantly alter the steric and electronic properties of the parent molecule.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add this compound (1.0 eq) to the solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol derivative.

Reagent Molar Ratio Purpose
This compound1.0Starting Material
Grignard Reagent (R-MgX)1.2Carbon Nucleophile
Anhydrous Diethyl Ether / THF-Solvent
Saturated NH₄Cl (aq)-Quenching Agent
Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[13][14][15] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).[16] This transformation replaces the carbonyl oxygen with a carbon-based substituent, offering a route to a diverse range of olefinic derivatives. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.[15]

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Reaction with Ketone: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water.

  • Extract the aqueous layer with diethyl ether or hexane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the alkene derivative. Triphenylphosphine oxide is a common byproduct that can often be removed by crystallization.

Reagent Molar Ratio Purpose
This compound1.0Starting Material
Phosphonium Salt1.1Ylide Precursor
Strong Base (e.g., n-BuLi)1.1Deprotonating Agent
Anhydrous THF-Solvent

Bioassay Workflow: From Derivatization to Biological Insights

The newly synthesized library of this compound derivatives is now ready for biological evaluation. The specific bioassays will be dictated by the therapeutic target of interest. However, a general workflow can be applied to systematically assess the biological activity of the compound library.

Bioassay_Workflow cluster_0 Synthesis & Purification cluster_1 Screening & Analysis Start This compound Derivatization Derivatization Reactions (Reductive Amination, Grignard, Wittig) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Primary_Screen Primary Bioassay (e.g., Enzyme Inhibition, Receptor Binding) Purification->Primary_Screen Compound Library Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis SAR_Analysis->Derivatization Iterative Design

Figure 1: A generalized workflow from the synthesis of a compound library to the analysis of biological data.

Primary Screening

The initial step involves a high-throughput or medium-throughput screen to identify "hits"—compounds that exhibit a desired biological effect at a single concentration. The choice of assay will depend on the target class (e.g., enzyme inhibition assays, receptor binding assays, cell-based proliferation assays).

Dose-Response and Potency Determination

Hits from the primary screen are then subjected to dose-response studies to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This quantitative data is crucial for comparing the activity of different derivatives.

Structure-Activity Relationship (SAR) Analysis

By comparing the potency of the various derivatives with their chemical structures, researchers can begin to establish SAR. For example, does the addition of a hydroxyl group via a Grignard reaction increase potency? Does a specific amine introduced through reductive amination lead to a loss of activity? This analysis provides valuable insights for the design of the next generation of compounds.

Secondary and Tertiary Assays

Promising compounds with good potency will then be advanced to more complex secondary and tertiary assays. These may include selectivity profiling against related targets, evaluation of off-target effects, and initial assessment of pharmacokinetic properties (e.g., metabolic stability, cell permeability).

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols detailed herein—Reductive Amination, Grignard Reaction, and Wittig Reaction—provide a robust toolkit for generating a structurally diverse compound library. The subsequent systematic bioassay workflow is essential for translating these chemical modifications into meaningful biological insights. This integrated approach of synthesis and screening is fundamental to the iterative process of drug discovery and will undoubtedly accelerate the journey towards identifying promising new therapeutic candidates.

References

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
  • E--A-T. (n.d.). Google Search Quality Rater Guidelines. Retrieved from [Link]

  • Hughes, D. L. (2011). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Justus, C. R., & Marie, M. A. (2021). Validation of In-Vitro Bioassay Methods: Application in Herbal Drug Research.
  • Kim, T. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Selvita. (n.d.). Compound Libraries. Retrieved from [Link]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Wittig reaction. Retrieved from [Link]

Sources

Application of cyclopentyl ketones in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclopentyl Ketones in Medicinal Chemistry

Executive Summary

This guide details the strategic application, synthesis, and optimization of the cyclopentyl ketone motif in drug discovery. As medicinal chemistry moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), the cyclopentyl group serves as a critical saturation bioisostere for phenyl rings.[1] It offers improved solubility and distinct vectors for hydrophobic pocket filling while the ketone functionality acts as a versatile hydrogen-bond acceptor or synthetic handle.[1]

Part 1: Strategic Rationale & Design Logic

Bioisosterism: The "Escape from Flatland"

The cyclopentyl ketone moiety is frequently employed to replace phenyl ketones or cyclohexyl ketones .[1] This substitution alters the physicochemical profile of a lead compound in three distinct ways:

  • Topological Complexity (Fsp³): Unlike the planar phenyl ring, the cyclopentyl ring adopts an "envelope" or "half-chair" conformation.[1] This puckering allows the scaffold to probe 3D hydrophobic pockets that flat aromatic rings cannot access.[1]

  • Lipophilicity & Solubility: Saturating a phenyl ring to a cyclopentyl ring typically increases LogP (lipophilicity) due to the loss of polarizability, but often improves aqueous solubility by disrupting π-π stacking in the crystal lattice.

  • Metabolic Liability: While phenyl rings are prone to oxidation (epoxidation/hydroxylation), cyclopentyl rings are susceptible to CYP450-mediated hydroxylation at the C3/C4 positions.[1] This requires proactive design strategies (see Part 3).[1]

Table 1: Physicochemical Comparison of Ketone Scaffolds

FeaturePhenyl KetoneCyclohexyl KetoneCyclopentyl Ketone
Geometry Planar (2D)Chair (Rigid 3D)Envelope (Flexible 3D)
Electronic

-system (e- rich/poor)

-framework

-framework
Metabolic Risk Epoxidation, Ring HydroxylationC3/C4 HydroxylationC3 Hydroxylation
Space Filling 2.8 Å width~5.0 Å width~4.5 Å width

Part 2: Synthetic Protocols

The synthesis of cyclopentyl ketones requires precision to avoid over-addition (forming tertiary alcohols).[1] The Weinreb Amide route is the gold standard for medicinal chemistry applications due to its reliability and tolerance of functional groups.

Protocol A: Precision Synthesis via Weinreb Amide

Best for: Late-stage functionalization, complex substrates.

Reagents:

  • Cyclopentanecarboxylic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC[1]·HCl (1.5 equiv), HOBt (1.5 equiv)

  • Triethylamine (3.0 equiv)[1]

  • Grignard Reagent (R-MgBr) (1.2 equiv)[1]

Step-by-Step Methodology:

  • Amide Formation: Dissolve cyclopentanecarboxylic acid in DCM (0.1 M). Add N,O-dimethylhydroxylamine HCl, EDC, HOBt, and Et3N. Stir at RT for 12h.[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and brine.[1] Dry over MgSO4 and concentrate. Yield typically >90%.[1]

  • Nucleophilic Addition: Dissolve the crude Weinreb amide in anhydrous THF (0.2 M) under N2. Cool to 0°C.[1]

  • Controlled Addition: Dropwise add the Grignard reagent (R-MgBr).[1] Stir at 0°C for 1h. Note: The stable chelated intermediate prevents over-addition.

  • Hydrolysis: Quench with sat. NH4Cl or 1M HCl to hydrolyze the intermediate and release the ketone.[1] Extract with EtOAc.[1]

Protocol B: Friedel-Crafts Acylation (Scaffold Synthesis)

Best for: Early-stage building blocks, aryl-cyclopentyl ketones.

Reagents:

  • Cyclopentanecarbonyl chloride (1.0 equiv)[1]

  • Arene (e.g., Chlorobenzene) (Solvent or 1.2 equiv in DCM)

  • Aluminum Chloride (AlCl3) (1.1 equiv)[1]

Methodology:

  • Suspend AlCl3 in dry DCM at 0°C.

  • Add the acid chloride dropwise.[1]

  • Add the arene dropwise (maintain T < 10°C).

  • Warm to RT and stir until evolution of HCl gas ceases.

  • Pour onto ice/HCl mixture to quench.

Visual Workflow: Weinreb Synthesis Logic

WeinrebSynthesis Acid Cyclopentyl Carboxylic Acid Amide Weinreb Amide (Stable Intermediate) Acid->Amide EDC, HOBt MeNHOMe Chelate Mg-Chelated Tetrahedral Intermediate Amide->Chelate R-MgBr (0°C, THF) Ketone Target Cyclopentyl Ketone Chelate->Ketone Acid Hydrolysis (Prevents over-addition)

Caption: The Weinreb amide pathway ensures mono-addition of the nucleophile via a stable chelated intermediate, preventing tertiary alcohol formation.

Part 3: Metabolic Stability & Optimization

A critical challenge with cyclopentyl moieties is metabolic "soft spots."[1] The ring is prone to oxidation by CYP450 enzymes, typically at the C3 position (furthest from the steric bulk of the ketone).

Identification of Soft Spots
  • Assay: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to detect +16 Da (Hydroxylation) or -2 Da (Dehydrogenation) shifts.

  • Observation: The cyclopentyl ring often shows a +16 Da peak corresponding to 3-hydroxy-cyclopentyl ketone.[1]

Mitigation Strategies
  • Fluorination: Introduction of Fluorine at the C3 position blocks hydroxylation due to the strength of the C-F bond.[1]

  • Rigidification: Replacing the cyclopentyl ring with a Bicyclo[1.1.1]pentane or Bicyclo[2.1.1]hexane system.[1] These "strained" rings are metabolically superior and maintain the vector orientation.[1]

  • Heteroatom Insertion: Replacing a methylene (-CH2-) with an Oxygen (forming a tetrahydrofuran ketone) reduces lipophilicity and alters metabolic clearance.[1]

Visual Logic: Metabolic Optimization

Metabolism Parent Cyclopentyl Ketone (Parent) Metabolite 3-Hydroxy Metabolite (Inactive/Rapid Clearance) Parent->Metabolite CYP450 Oxidation Strategy1 Strategy 1: Fluorination (3,3-difluoro) Parent->Strategy1 Block Site Strategy2 Strategy 2: Rigidification (Bicyclo[1.1.1]pentane) Parent->Strategy2 Remove H

Caption: Strategies to mitigate CYP450-mediated hydroxylation of the cyclopentyl ring.[2]

Part 4: Case Studies & Applications

NMDA Receptor Modulators (CNS)

Aryl-cyclopentyl ketones have been extensively explored as precursors and pharmacophores for NMDA receptor ligands (e.g., Ketamine analogs).[1]

  • Role: The cyclopentyl ring provides a bulky hydrophobic anchor that fits into the phencyclidine binding site of the NMDA receptor.

  • Chemistry: The ketone serves as the reactive center for subsequent imine formation and rearrangement (e.g., to form alpha-hydroxy ketones or amines).[1]

  • Note: (2-Chlorophenyl)(cyclopentyl)methanone is a common building block here.[1][3] Researchers utilize this scaffold to fine-tune the dissociative vs. antidepressant effects of glutamatergic agents.[1]

Kinase Inhibitors (Oncology/Inflammation)

In kinase drug discovery (e.g., JAK, CDK inhibitors), the cyclopentyl ketone often acts as a linker-spacer .[1]

  • Application: The ketone carbonyl can accept a hydrogen bond from the kinase hinge region or a conserved water molecule, while the cyclopentyl group fills the ribose-binding pocket or a solvent-exposed hydrophobic region.

  • Advantage: It offers a higher Fsp³ fraction than typical aniline-pyrimidine inhibitors, potentially improving solubility and reducing promiscuous binding (selectivity).[1]

References

  • Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[1][4] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Bioisosterism in Drug Design: Meanwell, N. A.[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011 , 54(8), 2529–2591. Link[1]

  • Metabolic Stability of Cycloalkyls: Kalgutkar, A. S., et al. "Metabolism-guided drug design."[1] MedChemComm, 2012 .[1] Link

  • Cyclopentyl Ketone Properties: PubChem Compound Summary for Cyclopentyl phenyl ketone. Link

  • Escape from Flatland: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 2009 , 52(21), 6752–6756. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Cyclopentyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with cyclopentyl ketone derivatives. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Doc ID: CPK-STAB-2026 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The Stability Paradox

Cyclopentyl ketones are ubiquitous pharmacophores in drug development (e.g., neurokinin antagonists, prostaglandins). However, they present a unique "stability paradox": the ring strain (~6 kcal/mol) and the conformational flexibility of the five-membered ring make them significantly more reactive than their cyclohexyl or aliphatic counterparts.

Key Stability Risks:

  • Rapid Racemization: The

    
    -carbon is highly susceptible to enolization due to the ease of eclipsing interactions in the planar enol form.
    
  • Oxidative Ring Expansion: They are prone to spontaneous Baeyer-Villiger oxidation (BVO) in the presence of trace peroxides, yielding lactones.

  • Aldol Condensation: High reactivity of the

    
    -protons leads to self-condensation under basic conditions.
    

Diagnostic Troubleshooting Guide (FAQ)

Category A: Stereochemical Integrity (Racemization)

Q1: I observed a 15% drop in enantiomeric excess (ee) after storing my chiral


-substituted cyclopentyl ketone at 4°C for 48 hours. Why is this happening? 

Diagnosis: This is likely Acid/Base-Catalyzed Enolization . Unlike cyclohexyl systems, the transition to the planar enol intermediate in cyclopentyl rings relieves torsional strain from the "envelope" conformation. Even trace acidity from silica gel residue or basicity from glass surfaces can catalyze this.

Mechanistic Insight:

  • Acidic Pathway: Protonation of the carbonyl oxygen lowers the pKa of the

    
    -proton.
    
  • Basic Pathway: Direct deprotonation forms the enolate.

  • Thermodynamics: The planar enol/enolate allows the

    
    -substituent to relax into a less sterically crowded position, often driving the equilibrium toward the racemate.
    

Corrective Action:

  • Solvent Switch: Avoid protic solvents (MeOH, EtOH) for storage. Store in non-polar, aprotic solvents like Hexane or Toluene.

  • Surface Passivation: If storing neat, ensure glass vials are silanized to neutralize surface silanols (acidic) or siloxanes.

  • Buffer the Matrix: For aqueous formulations, maintain pH 3.0–4.0. This is the "stability window" where both acid- and base-catalyzed enolization rates are minimized [1, 2].

Category B: Chemical Purity & Oxidation[1]

Q2: My LC-MS shows a new peak with a mass of [M+16], and the NMR shows a downfield shift of the


-protons. Is this an impurity? 

Diagnosis: You are likely observing Oxidative Ring Expansion (Baeyer-Villiger Oxidation) . Cyclopentyl ketones react with ambient oxygen or trace peroxides in solvents (like THF or substituted ethers) to form lactones (cyclic esters).

Causality:

  • The migration of the secondary alkyl group (the ring carbon) is electronically favored over the primary alkyl group, leading to ring expansion.

  • Trigger: This is often initiated by radical autoxidation if the sample is exposed to light or air [3, 4].

Corrective Action:

  • Peroxide Test: Immediately test your storage solvents for peroxides using Quantofix® strips or KI/starch paper.

  • Antioxidant Spiking: Add 0.1% BHT (Butylated Hydroxytoluene) to the solvent if the compound is an intermediate.

  • Atmosphere: Store strictly under Argon. Nitrogen is often insufficient for highly sensitive derivatives due to moisture permeability in certain septa.

Visualizing Degradation Pathways

The following diagram maps the kinetic risks associated with cyclopentyl ketones. Use this to identify where your process might be failing.

DegradationPathways cluster_prevention Stabilization Strategies Ketone Chiral Cyclopentyl Ketone Enol Planar Enol Intermediate Ketone->Enol Trace Acid/Base (Silica, Glass) Peroxide Peroxide/Radical Attack Ketone->Peroxide O2 / Light / Peroxides in THF Condensation Aldol Dimer Ketone->Condensation Strong Base (Self-Reaction) Racemate Racemic Mixture (Loss of Activity) Enol->Racemate Re-protonation Lactone Lactone (Ring Expansion) Peroxide->Lactone Baeyer-Villiger Rearrangement Buffered pH 3-4 Buffer Buffered->Enol Inhibits Inert Argon/Dark Inert->Peroxide Inhibits

Figure 1: Mechanistic pathways for racemization and oxidation in cyclopentyl ketones, including critical control points.

Validated Experimental Protocols

Protocol A: The "Self-Validating" Stability Stress Test

Use this protocol to determine the maximum safe handling time for your specific derivative.

Objective: Quantify the rate of racemization (


) and oxidation.

Materials:

  • Target Cyclopentyl Ketone (>98% ee).

  • Solvents: Methanol (protic stress), THF (oxidative stress), Toluene (control).

  • HPLC with Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H).

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of substrate in 1 mL of each solvent.

  • Stress Induction:

    • Vial A (Control): Toluene, sealed under Argon, stored at -20°C.

    • Vial B (Racemization): Methanol + 1% Triethylamine (simulates basic workup).

    • Vial C (Oxidation): THF (unstabilized), exposed to ambient light/air.

  • Sampling: Aliquot 50 µL at T=0, 1h, 6h, and 24h.

  • Quench: Immediately dilute aliquots into Hexane/IPA (90:10) to "freeze" the equilibrium.

  • Analysis:

    • Compare ee% of Vial B vs. Vial A.

    • Compare Purity% (AUC) of Vial C vs. Vial A.

Data Interpretation:

Observation Diagnosis Action Plan

| Vial B ee drops >5% in 1h | Highly labile


-proton | Avoid all aqueous bases. Use kinetic resolution or install steric block (e.g., 

-methyl). | | Vial C shows new peak | Oxidative instability | Use BHT-stabilized ethers only. Purify via rapid chromatography; avoid slow crystallization. |
Protocol B: Safe Workup for Labile Ketones

Standard workups often destroy these compounds. Use this "Cold-Buffered" method.

  • Quench: Cool reaction mixture to -78°C .

  • Buffer: Quench with a pre-cooled Phosphate Buffer (pH 7.0) or Saturated NH4Cl (mildly acidic, pH ~4-5). Avoid NaHCO3 (basic, pH ~8.5) which promotes enolization.

  • Extraction: Extract quickly with MTBE (Methyl tert-butyl ether) instead of Diethyl Ether (higher peroxide risk) or DCM (often acidic).

  • Drying: Use Na2SO4 (neutral). Avoid MgSO4, which can be slightly Lewis acidic and catalyze isomerization.

  • Concentration: Rotary evaporate at <30°C . Do not heat to dryness; leave a small amount of solvent to prevent thermal degradation in the neat state.

References

  • Racemization Mechanisms

    • Title: Racemization of Carbonyl Compounds.[1][2][3]

    • Source: AK Lectures / LibreTexts.
    • URL:[Link]

  • Stability in Formulations

    • Title: Release of Volatile Cyclopentanone Derivatives
    • Source: MDPI (Molecules).
    • URL:[Link][4]

  • Baeyer-Villiger Oxidation Risks

    • Title: Baeyer-Villiger Oxidation Reaction - Applications and Limitations.

    • Source: Sigma-Aldrich Technical Library.
  • Radical Oxidation Pathways

    • Title: Low-Temperature Oxidation Reaction Processes of Cyclopentanone.[5][6]

    • Source: ACS Omega / NIH.
    • URL:[Link]

Sources

Method development for chiral separation of ketone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Mission: To provide high-fidelity, actionable guidance for the enantioseparation of ketones, addressing the unique challenges of keto-enol tautomerism, solubility, and detection.

Module 1: Method Development Strategy

The "First-Pass" Screening Logic

Unlike amines or acids, ketones are neutral and lack strong ionic handles. Therefore, separation relies heavily on hydrogen bonding , dipole-dipole interactions , and inclusion complexes .

The Golden Rule: Start with Polysaccharide-based Stationary Phases (Amylose and Cellulose derivatives). These columns cover >80% of ketone separations.

Recommended Screening Set (The "Big Four"):
Column CodeSelector TypeInteraction MechanismBest for Ketones?
AD / IA Amylose tris(3,5-dimethylphenylcarbamate)H-bond,

-

, Inclusion
High Success. Excellent for aromatic ketones.
OD / IB Cellulose tris(3,5-dimethylphenylcarbamate)H-bond,

-

, Rigid Structure
High Success. Complementary to AD/IA.
IC Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated interactionGood for ketones with electron-withdrawing groups.
OJ Cellulose tris(4-methylbenzoate)Inclusion (Cavity fit)Specific fit; hit-or-miss but powerful when it works.

Critical Technical Note: Use Immobilized versions (IA, IB, IC, ID) whenever possible. Ketones often require "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for solubility or selectivity. These solvents will destroy coated columns (AD, OD) but are safe on immobilized phases.

Workflow Visualization

Follow this decision matrix to minimize trial-and-error time.

ChiralKetoneWorkflow Start Start: Racemic Ketone Sample Volatile Is the Ketone Volatile? (BP < 250°C) Start->Volatile GC Route A: Chiral GC (Cyclodextrin Phases) Volatile->GC Yes Solubility Solubility Check: Soluble in Hexane/Alcohol? Volatile->Solubility No HPLC_NP Route B: Normal Phase HPLC (Hexane/IPA or Hexane/EtOH) Solubility->HPLC_NP Yes HPLC_PO Route C: Polar Organic Mode (Pure ACN or MeOH) Solubility->HPLC_PO No Screen Screen Columns: 1. Amylose (IA) 2. Cellulose (IB/IC) HPLC_NP->Screen HPLC_PO->Screen Result Resolution > 1.5? Screen->Result Optimize Optimize: 1. Temp (Lower) 2. Modifier % Result->Optimize No (Partial Sep) Deriv Route D: Derivatization (Oxime/Hydrazone) Result->Deriv No (Co-elution) Success Success

Caption: Decision matrix for selecting the optimal chromatographic mode based on ketone volatility and solubility.

Module 2: Troubleshooting & FAQs

Issue A: The "Ghost" Plateau (Racemization)

User Report: "I see two peaks, but the baseline between them never returns to zero. It looks like a 'saddle' or a plateau. Re-injecting a collected fraction results in a single peak that slowly regrows the second enantiomer."

Root Cause: On-Column Racemization. Ketones with an


-proton (adjacent to the carbonyl) are prone to keto-enol tautomerism. The chiral stationary phase separates the enantiomers, but if the interconversion rate (enantiomer A 

enol

enantiomer B) is fast relative to the chromatographic timescale, you will see a "smear" of molecules converting between forms as they travel down the column.

Corrective Actions:

  • Thermodynamic Control (Most Effective): Lower the column temperature.

    • Action: Drop from 25°C to 5°C or 0°C. Racemization is highly temperature-dependent; cooling "freezes" the stereocenter.

  • Solvent Switch:

    • Action: Switch from Protic solvents (Ethanol/Methanol) to Aprotic solvents (Acetonitrile/Hexane). Alcohols can facilitate proton transfer, accelerating racemization.

  • pH Neutrality:

    • Action: Ensure no basic additives (DEA, TEA) are present. Even trace basicity on the silica support can trigger enolization.

Issue B: No Separation (Co-elution)

User Report: "I have screened IA, IB, IC, and OD columns with Hexane/IPA (90:10). Single peak on all."

Root Cause: Lack of "Three-Point Interaction." The ketone carbonyl is a dipole acceptor, but the molecule may lack a donor or steric bulk to "lock" it into the chiral groove.

Corrective Actions:

  • Change the Modifier:

    • Switch IPA to Ethanol or Methanol . Different alcohols alter the solvation shell around the chiral selector, often changing selectivity drastically.

  • Try "Non-Standard" Solvents (Immobilized Columns ONLY):

    • Protocol: Use Hexane/Ethyl Acetate (80:20) or Hexane/DCM/MeOH.

    • Why: DCM is a "shape-selective" solvent that can swell the polymer slightly, opening different chiral cavities.

  • Invert the Mode:

    • Try Reversed Phase (RP) on the same columns (e.g., Water/ACN on Chiralpak IA-3). Hydrophobic interactions might drive the separation if polar interactions failed.

Issue C: Broad or Tailing Peaks

User Report: "I have separation, but the peaks are very broad, destroying my resolution."

Root Cause:

  • Slow Mass Transfer: Common in large ketones.

  • Solubility Mismatch: The sample is precipitating inside the pores.

Corrective Actions:

Parameter Adjustment Reason

| Flow Rate | Reduce (e.g., 1.0


 0.5 mL/min) | Allows more time for the analyte to interact with the chiral selector (equilibrium). |
| Solubility  | Dissolve sample in Mobile Phase  | Injecting a sample dissolved in 100% DCM into a Hexane line causes micro-precipitation. |
| Temperature  | Increase  (Caution: Check Racemization) | If the ketone is chemically stable, increasing T (to 40°C) sharpens peaks by improving mass transfer. |

Module 3: Advanced Protocols (Derivatization)

If direct separation fails, you must chemically modify the ketone to add a "handle" for the chiral column to grab.

Protocol: High-Yield Oxime Formation

This converts the ketone into an oxime, adding a hydroxyl group (H-bond donor) and changing the molecular geometry.

Reagents:

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve 50 mg of racemic ketone in 2 mL EtOH.

  • Addition: Add 1.2 equivalents of

    
     and 1.5 equivalents of 
    
    
    
    .
  • Reaction: Stir at room temperature for 1-2 hours (monitor by TLC/Achiral HPLC).

  • Workup: Evaporate EtOH, partition between Water/EtOAc. Dry organic layer (

    
    ).
    
  • Chiral Screen: Inject the resulting oxime onto Chiralpak IA/IB.

    • Note: You may separate the

      
       and 
      
      
      
      isomers of the oxime and the enantiomers (up to 4 peaks).

Module 4: Troubleshooting Logic Visualization

Use this logic flow to diagnose peak shape issues specific to ketones.

TroubleshootingLogic Problem Problem Detected Type Identify Shape Problem->Type Plateau Plateau/Bridge (Racemization) Type->Plateau Peaks Connected Tailing Tailing/Broadening Type->Tailing Asymmetrical Fix_Rac 1. Lower Temp (<10°C) 2. Remove Base 3. Use ACN (Aprotic) Plateau->Fix_Rac Fix_Tail 1. Check Solubility 2. Increase Temp (if stable) 3. Lower Flow Rate Tailing->Fix_Tail

Caption: Diagnostic flow for distinguishing between kinetic racemization and mass-transfer issues.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Phenomenex. (2022).[1][2][3][4][5] Chiral HPLC Method Development Guide. Phenomenex Technical Guides. Retrieved from [Link]

  • Subramanian, G. (Ed.).[6] (2008).[2] Chiral Separation Techniques: A Practical Approach.[7] Wiley-VCH.[6] (Foundational text on polysaccharide mechanisms).

  • Cirilli, R., et al. (2008). "High-performance liquid chromatography enantioseparation of chiral ketones." Journal of Chromatography A.
  • Regis Technologies. (2022).[5] Getting Started with Chiral Method Development.[1][5][7] Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Analysis and Confirmation of 1-Cyclopentyl-3-phenylpropan-1-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural confirmation of 1-Cyclopentyl-3-phenylpropan-1-one (C₁₄H₁₈O, MW: 202.30 g/mol ) presents a unique analytical challenge due to the coexistence of aliphatic cyclic systems, flexible alkyl linkers, and aromatic moieties. In drug development—particularly for neurokinin antagonists or kinase inhibitors where this scaffold appears—distinguishing this ketone from its regioisomers (e.g., branched alkyl derivatives) is critical.

This guide objectively compares the three primary spectroscopic pillars—NMR, MS, and IR —demonstrating that while IR provides rapid functional validation, 1H/13C NMR remains the absolute requirement for connectivity proof, specifically to resolve the potential overlap between the cyclopentyl methine and benzylic protons.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of each technique in the context of this specific molecule.

Feature1H / 13C NMR Mass Spectrometry (EI-MS) FT-IR Spectroscopy
Primary Utility Definitive connectivity & isomer differentiation.Molecular weight confirmation & fragmentation fingerprinting.[1][2]Rapid functional group (C=O) verification.
Structural Insight High: Resolves the cyclopentyl-carbonyl-propyl linkage.Medium: Identifies tropylium ion (m/z 91) and

-cleavage products.
Low: Confirms ketone vs. ester/aldehyde but lacks backbone detail.
Sample Req. ~5–10 mg (Non-destructive).<1 mg (Destructive).<1 mg (Non-destructive).
Key Limitation Potential signal overlap at 2.9–3.0 ppm requires 2D analysis.Hard to distinguish from isomeric branched ketones without reference spectra.Cannot confirm chain length or ring size definitively.
Throughput Low (10–30 mins/sample).High (LC-MS compatible).Very High (<2 mins).

Deep Dive: Nuclear Magnetic Resonance (NMR) Strategy

The "Overlap" Challenge

In 1-Cyclopentyl-3-phenylpropan-1-one, the benzylic protons (Ph-CH₂-) and the cyclopentyl methine (-CH-C=O) have similar electronic environments, often resonating in the narrow 2.90–3.05 ppm window. A standard 1D spectrum may show an ambiguous multiplet here.

Experimental Protocol: 1H NMR (400 MHz, CDCl₃)

Reagents:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Tube: 5mm precision NMR tube.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL CDCl₃. Ensure solution height is ~4 cm.

  • Shimming: Perform automated gradient shimming. Line width at half-height for TMS should be <0.5 Hz.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 2.0 s (ensure integration accuracy).

    • Scans (ns): 16.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Expected Chemical Shifts & Assignments

Note: Values are predicted based on ChemDraw/MestReNova algorithms and standard increments (Silverstein).

PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Mechanistic Logic
A Aromatic7.15 – 7.35Multiplet5H-Phenyl ring protons.
B Ph-CH₂ 2.92Triplet2H~7.5Benzylic position; deshielded by ring current.
C Ring CH 2.88Quintet/Mult1H~8.0Alpha-to-carbonyl; deshielded by anisotropy.
D -CH₂ -C=O2.75Triplet2H~7.5Alpha-to-carbonyl; adjacent to benzylic CH₂.
E Ring CH₂ 1.50 – 1.90Multiplet8H-Cyclopentyl methylene envelope.

Self-Validation Check:

  • The integral ratio of Aromatic (5H) to the Alpha-Carbonyl region (Total 5H: 2H benzylic + 2H linker + 1H methine) must be 1:1 .

  • If the triplet at 2.75 ppm is missing, the carbonyl connectivity is incorrect.

Mass Spectrometry: Fragmentation Logic

While NMR proves the structure, MS validates the molecular formula.[2] For 1-Cyclopentyl-3-phenylpropan-1-one, Electron Ionization (EI) at 70 eV induces specific


-cleavages.
Fragmentation Pathway[1][3]
  • Molecular Ion (M+): m/z 202.

  • Tropylium Ion Formation: The phenylethyl tail facilitates the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 , a hallmark of benzyl-containing compounds.

  • Alpha-Cleavage (Carbonyl):

    • Path A: Cleavage between Carbonyl and Cyclopentyl. Yields [Ph-CH₂-CH₂-C≡O]⁺ (m/z 133).

    • Path B: Cleavage between Carbonyl and Propyl chain. Yields [Cyclopentyl-C≡O]⁺ (m/z 97).

Visualization: Structural Confirmation Workflow

StructuralConfirmation Start Crude Product (1-Cyclopentyl-3-phenylpropan-1-one) IR Step 1: FT-IR Check for C=O (~1710 cm-1) Result: Functional Group Confirmed Start->IR MS Step 2: GC-MS (EI) Check M+ (202) & m/z 91 Result: MW & Phenyl Confirmed IR->MS NMR Step 3: 1H NMR (CDCl3) Check Triplet (~2.75 ppm) & Integral Ratio Result: Connectivity Confirmed MS->NMR Decision Ambiguity in 2.9-3.0 ppm region? NMR->Decision HSQC Step 4: 2D HSQC/COSY Resolve Methine vs Benzylic Decision->HSQC Yes Final Structure Validated Decision->Final No HSQC->Final

Caption: Logical workflow for the stepwise spectroscopic confirmation of the target molecule, prioritizing rapid screening (IR) followed by definitive characterization (NMR).

Experimental Protocol: FT-IR Analysis

Objective: Rapidly differentiate the ketone from potential alcohol precursors (if synthesized via oxidation) or ester byproducts.

Method: Attenuated Total Reflectance (ATR).

  • Background: Collect air background (32 scans).

  • Sample: Place 1 drop of neat oil (or crystal) on the Diamond/ZnSe crystal.

  • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.

Diagnostic Bands:

  • 1708–1715 cm⁻¹ (Strong): C=O stretch (Saturated ketone). Note: If <1680 cm⁻¹, conjugation is present (impurity).

  • 3020–3060 cm⁻¹ (Weak): C-H stretch (sp², Aromatic).

  • 2850–2960 cm⁻¹ (Medium): C-H stretch (sp³, Cyclopentyl/Alkyl).

  • 1600, 1495 cm⁻¹: Aromatic ring breathing modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for chemical shift increments and fragmentation rules).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard fragmentation patterns of phenyl-alkyl ketones).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating expected NMR shifts for cyclopentyl and phenylethyl systems).
  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. Retrieved from [Link] (Comparative spectra for 3-phenylpropan-1-one derivatives).

Sources

Comprehensive Guide to Validating Analytical Methods for Ketone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the validation of analytical methods used in ketone body quantification. It is designed for researchers and bioanalytical scientists who require rigorous data to support metabolic studies or drug development programs.

Executive Summary: The "Three-Body" Problem

Ketone bodies—


-Hydroxybutyrate (BHB) , Acetoacetate (AcAc) , and Acetone —are not merely metabolic byproducts; they are critical biomarkers for metabolic flexibility, diabetic ketoacidosis (DKA), and therapeutic ketosis. However, quantifying them accurately presents a unique "Three-Body Problem" in bioanalysis:
  • Instability: AcAc spontaneously decarboxylates into Acetone, creating a moving target.

  • Volatility: Acetone is highly volatile, making standard liquid handling error-prone.

  • Chirality: BHB exists as D- and L-enantiomers, which have distinct biological roles but are indistinguishable by standard mass spectrometry without chiral separation.

This guide compares the three dominant analytical platforms—LC-MS/MS , GC-MS , and Enzymatic Assays —and provides a validated workflow for the most versatile modern approach: LC-MS/MS.

Comparative Analysis of Analytical Platforms

Method 1: LC-MS/MS (The Modern Gold Standard)
  • Principle: Uses liquid chromatography to separate analytes based on polarity, followed by tandem mass spectrometry for highly specific mass-to-charge (

    
    ) detection.
    
  • Best For: High-throughput quantification of BHB and AcAc in plasma/serum; distinguishing D/L-BHB (with chiral columns).

  • Critical Advantage: Unmatched sensitivity (femtomolar range) and specificity.

  • Limitation: Poor detection of volatile Acetone; AcAc requires immediate stabilization.

Method 2: GC-MS (The Volatile Specialist)
  • Principle: Gas chromatography separates volatile compounds.[1] AcAc is often derivatized (e.g., with oxime) or decarboxylated to acetone for measurement.[2]

  • Best For: Simultaneous analysis of Acetone and AcAc.

  • Critical Advantage: The only reliable method for Acetone; excellent separation of structural isomers.

  • Limitation: Lengthy sample preparation (derivatization); lower throughput than LC-MS.

Method 3: Enzymatic / Colorimetric Assays (The Clinical Workhorse)
  • Principle: Relies on the enzyme

    
    -hydroxybutyrate dehydrogenase (
    
    
    
    -HBDH) to oxidize D-BHB to AcAc, producing NADH which is measured spectrophotometrically.
  • Best For: Point-of-Care (POC) testing, rapid clinical diagnostics (DKA).

  • Critical Advantage: Low cost, no capital equipment required.

  • Limitation: Blind to L-BHB ; limited dynamic range; susceptible to interference from other reducing agents in blood.

Performance Comparison Table
FeatureLC-MS/MSGC-MS (Headspace/Deriv.)Enzymatic Assay
Primary Analytes BHB, AcAcAcetone, AcAc, BHBD-BHB (primarily)
Sensitivity (LOD) High (< 0.5 µM)Medium (1-10 µM)Low (50-100 µM)
Selectivity Excellent (Mass + RT)Excellent (Mass + RT)Moderate (Enzymatic)
Sample Volume Low (10-50 µL)Medium (100-500 µL)Low (10-20 µL)
Throughput High (5-8 min/sample)Low (20-40 min/sample)Very High (< 2 min)
AcAc Stability Requires AcidificationRequires DerivatizationPoor (unless fresh)
Cost Per Sample High (

$)
Medium (

)
Low ($)

The Biological Logic: Pathway & Degradation

Understanding the interconversion of ketone bodies is prerequisite to designing a validity protocol. You cannot validate what you cannot stabilize.

KetonePathway FattyAcids Fatty Acids AcAcCoA Acetoacetyl-CoA FattyAcids->AcAcCoA β-Oxidation AcAc Acetoacetate (AcAc) (Unstable) AcAcCoA->AcAc HMG-CoA Lyase BHB D-β-Hydroxybutyrate (BHB) (Stable) AcAc->BHB β-HBDH (NADH) Acetone Acetone (Volatile) AcAc->Acetone Spontaneous Decarboxylation

Figure 1: Ketone Body Metabolism and Degradation.[1][3][4][5] Note the spontaneous, non-enzymatic degradation of Acetoacetate to Acetone, which accelerates at room temperature and neutral pH.

Detailed Validation Protocol: LC-MS/MS for BHB & AcAc

Objective: Validate a quantitative method for BHB and AcAc in human plasma, compliant with FDA Bioanalytical Method Validation (M10) guidelines.

Phase 1: Sample Stabilization (The Critical Step)
  • Why: AcAc degrades to acetone by ~5-10% per hour at room temperature.

  • Protocol:

    • Collect blood into chilled tubes containing EDTA.

    • Immediately centrifuge at 4°C.

    • Acidification: Add 10% Formic Acid (1:10 v/v) to plasma immediately after separation. This lowers pH < 4, significantly slowing decarboxylation.

    • Store at -80°C.

Phase 2: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of acidified plasma to a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (

    
    -BHB and 
    
    
    
    -AcAc). Note: Using an analog IS is unacceptable for endogenous metabolites; use isotopologues.
  • Precipitation: Add 200 µL cold Methanol/Acetonitrile (50:50). Vortex for 2 mins.

  • Centrifuge: 4000 rpm for 10 mins at 4°C.

  • Injection: Transfer supernatant to LC vials. Inject 5 µL.

Phase 3: Validation Parameters (Experimental Design)
A. Selectivity & Specificity[3][6][4][7][8]
  • Experiment: Analyze 6 lots of blank plasma (stripped of ketones using charcoal or dialyzed PBS surrogate matrix) and 6 lots of lipemic/hemolyzed plasma.

  • Acceptance: No interfering peaks at the retention time of BHB/AcAc > 20% of the LLOQ response.

B. Linearity & Range
  • Range: 0.05 mM (LLOQ) to 10.0 mM (ULOQ). This covers nutritional ketosis (0.5–3 mM) and DKA (>5 mM).[1]

  • Curve: 8 non-zero standards. Weighting

    
     is recommended due to the wide dynamic range.
    
  • Acceptance: Correlation coefficient (

    
    ) > 0.[3][4][9]99. Back-calculated concentrations within ±15% (±20% for LLOQ).
    
C. Accuracy & Precision
  • Experiment: Run QC samples at Low (0.15 mM), Medium (2.0 mM), and High (8.0 mM) concentrations.

    • Intra-day: 5 replicates per level in one run.

    • Inter-day: 5 replicates per level over 3 separate runs (days).

  • Acceptance: CV% and Bias within ±15%.[8]

D. Matrix Effect (The "Hidden" Error)
  • Why: Endogenous phospholipids can suppress ionization in MS.

  • Experiment: Compare the peak area of IS spiked into extracted blank plasma vs. IS spiked into pure solvent.

  • Calculation:

    
    
    
  • Acceptance: CV of Matrix Factor across 6 lots should be < 15%.

E. Stability (AcAc Stress Test)
  • Experiment:

    • Bench-top: 4 hours at room temp (Acidified vs Non-acidified).

    • Freeze-Thaw: 3 cycles from -80°C to RT.

    • Autosampler: 24 hours at 4°C.

  • Acceptance: Deviation from nominal concentration < 15%. Expect non-acidified AcAc to fail bench-top stability.

Decision Tree: Choosing the Right Method

MethodSelection Start Start: What is your primary analyte? Q1 Need Acetone? Start->Q1 Q2 Need D/L Isomer Separation? Q1->Q2 No (BHB/AcAc only) GCMS GC-MS (Headspace) Q1->GCMS Yes Q3 High Throughput / Clinical? Q2->Q3 No LCMS_Chiral LC-MS/MS (Chiral Column) Q2->LCMS_Chiral Yes (Metabolic Research) LCMS_Std LC-MS/MS (Reverse Phase) Q3->LCMS_Std No (Pharma/Bioanalysis) Enzymatic Enzymatic Assay Q3->Enzymatic Yes (Hospital/POC)

Figure 2: Method Selection Decision Tree. Select the analytical platform based on the specific ketone body of interest and the required sensitivity.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[8] Link

  • Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Talanta, 225, 122048.[10] Link

  • Holm, K. M. D., et al. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 549–554. Link

  • Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. Diabetes/Metabolism Research and Reviews, 15(6), 412-426. Link

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, FDA. Link

Sources

Strategic Ketone Synthesis: A Comparative Guide to Pd, Ni, and Cu Catalytic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the ketone moiety—a pharmacophore backbone in >20% of small molecule drugs—has evolved beyond stoichiometric oxidations (Jones, Swern) and Friedel-Crafts acylations. Modern drug discovery demands catalytic methods that offer orthogonality, mild conditions, and late-stage functionalization capability.

This guide objectively compares three dominant catalytic paradigms for ketone synthesis:

  • Palladium-Catalyzed Carbonylation: The "Constructive Bridge" method for biaryl ketones.

  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC): The "Reductive Ligation" method avoiding organometallics.

  • Cu/TEMPO Aerobic Oxidation: The "Green Installation" method for converting alcohols.

Decision Matrix: Which Catalyst When?
FeaturePd-Carbonylation Ni-Reductive Coupling Cu/TEMPO Oxidation
Primary Utility Linking two aryl/vinyl fragments via CO insertion.Coupling acid chlorides with alkyl halides (sp²-sp³).Converting 2° alcohols to ketones using air.
Key Advantage High reliability; established supply chain; excellent for biaryls.Avoids sensitive organometallics (Grignards); tolerates protic groups.Green chemistry; ambient temp; highly chemoselective.[1]
Limitation Requires CO gas (safety); expensive metal.Air-sensitive setup; requires stoichiometric reductant (Zn/Mn).Steric sensitivity; requires alcohol precursor.
Cost Profile High (

$)
Low-Medium (

)
Low ($)

Deep Dive: Palladium-Catalyzed Carbonylative Suzuki

The "Constructive Bridge"

This method inserts a carbonyl bridge between an aryl halide and an aryl boronic acid.[1] It is the gold standard for synthesizing unsymmetrical biaryl ketones (benzophenones) without using Friedel-Crafts conditions which often suffer from regioselectivity issues.

Mechanistic Architecture

The reaction proceeds via a variation of the Suzuki-Miyaura cycle, intercepted by CO insertion. The critical step is the migration of the aryl group to the coordinated CO, forming an acyl-palladium species before transmetallation.

Pd_Carbonylation Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Ar-X CO_Insert CO Insertion (Migratory Insertion) OxAdd->CO_Insert + CO AcylPd Acyl-Pd(II) Species CO_Insert->AcylPd TransMet Transmetallation (Ar'-B(OH)2) AcylPd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Ar-CO-Ar'

Figure 1: Catalytic cycle of Pd-catalyzed carbonylative cross-coupling. Note the critical CO insertion step occurring prior to transmetallation.

Performance Data

Source: Buchwald, S. L. et al. J. Am. Chem. Soc. 2008; Beller, M. et al. Angew. Chem. 2010.

MetricPerformance RangeNotes
Yield 85% – 98%Excellent for electron-rich and electron-poor aryls.
TOF (Turnover Freq) 10 – 50 h⁻¹Slower than standard Suzuki due to CO insertion barrier.
Pressure 1 – 5 atmBalloon pressure is often sufficient with specialized ligands (e.g., Xantphos, CataCXium).
Selectivity >99% ChemoselectivityDirect coupling (biaryl formation) is the main side reaction if CO pressure is too low.
Validated Protocol: Carbonylative Suzuki Coupling

Objective: Synthesis of 4-methoxybenzophenone.

  • Setup: In a glovebox or under Ar flow, charge a reaction tube with Pd(OAc)₂ (1 mol%) and CataCXium A (2 mol%).

  • Substrates: Add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add anhydrous anisole or toluene (0.2 M concentration).

  • Gas Introduction: Seal the tube. Evacuate and backfill with Carbon Monoxide (CO) three times (using a balloon). Caution: CO is toxic. Use a CO detector.

  • Reaction: Heat to 80°C for 12 hours.

  • Quench: Cool to RT. Vent CO carefully in a fume hood. Filter through a pad of Celite eluting with EtOAc.

  • Analysis: Check conversion via TLC (UV visualization). Product should be less polar than the boronic acid.

Deep Dive: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

The "Reductive Ligation"

Traditional ketone synthesis requires a nucleophile (Grignard/Organozinc) and an electrophile. Nickel catalysis disrupts this by coupling two electrophiles (an alkyl halide and an acid chloride) using a stoichiometric metal reductant (Zn or Mn). This allows for the synthesis of alkyl-aryl ketones without handling air-sensitive organometallics.

Mechanistic Architecture

This mechanism is distinct from Pd-catalysis. It likely involves a radical chain pathway where the alkyl halide generates a radical that is captured by the Nickel center.

Ni_XEC Ni0 Ni(0) L2 OxAdd1 Oxidative Addition (Acid Chloride) Ni0->OxAdd1 AcylNi Acyl-Ni(II)-X OxAdd1->AcylNi Capture Radical Capture by Acyl-Ni AcylNi->Capture + R• RadicalGen Alkyl Radical (R•) Generation RadicalGen->Capture From R-I Ni3 High-Valent Ni(III) Species Capture->Ni3 RedElim Reductive Elimination Ni3->RedElim Reductant Zn/Mn Reduction RedElim->Reductant Ni(I) -> Ni(0) Reductant->Ni0

Figure 2: Simplified Weix-type Cross-Electrophile Coupling cycle. Note the convergence of a radical pathway (alkyl) and an organometallic pathway (acyl).

Performance Data

Source: Weix, D. J. et al. J. Am. Chem. Soc. 2012; Org.[2] Lett. 2024.[3]

MetricPerformance RangeNotes
Yield 70% – 90%Slightly lower than Pd, but tolerates free alcohols/amines.
Substrate Scope 1° and 2° Alkyl HalidesExcellent for sp³-sp² coupling, which is difficult with Pd.
Reductant Zn dust (1.5-2 equiv)Essential. Must be activated (HCl wash) for consistency.
FGT HighTolerates esters, nitriles, and even unprotected alcohols.
Validated Protocol: Reductive Acylation

Objective: Synthesis of 1-phenyl-2-butanone (Alkyl-Aryl Ketone).

  • Catalyst Prep: In a glovebox, mix NiBr₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) in DMPU/THF (1:2).

  • Reductant: Add activated Zn dust (2.0 equiv). Stir until the solution turns deep green (formation of Ni(0)).

  • Substrates: Add benzoyl chloride (1.0 equiv) and 2-iodopropane (1.2 equiv).

  • Reaction: Stir vigorously at RT for 16 hours. Note: Vigorous stirring is crucial to prevent Zn clumping.

  • Workup: Dilute with 1M HCl (to dissolve excess Zn and salts) and extract with ether.

  • Safety: DMPU is a reproductive toxin; handle with extreme care or substitute with NMP if validated.

Deep Dive: Cu/TEMPO Aerobic Oxidation

The "Green Installation"

When the alcohol precursor is available, aerobic oxidation is the most sustainable route to ketones. The Stahl system ((bpy)Cu/TEMPO) replaces toxic Chromium (Jones) and explosive DMSO intermediates (Swern).

Mechanistic Architecture

This system relies on a cooperative redox cycle. TEMPO acts as the hydride abstractor (via an oxoammonium intermediate), while Copper mediates the electron transfer to molecular oxygen.

Cu_TEMPO Cu1 Cu(I)-L O2_Act O2 Activation Cu1->O2_Act + O2 Cu2 Cu(II)-OH O2_Act->Cu2 Cu2->Cu1 Electron Transfer TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium Oxidation by Cu(II) Oxoammonium->TEMPO Hydride Abstraction Alcohol Alcohol Substrate Ketone Ketone Product Alcohol->Ketone via Oxoammonium

Figure 3: Aerobic oxidation cycle. The Cu catalyst reoxidizes TEMPO, which in turn oxidizes the alcohol. Water is the only byproduct.

Performance Data

Source: Hoover, J. M.; Stahl, S. S. J.[4] Am. Chem. Soc. 2011.[5]

MetricPerformance RangeNotes
Yield 92% – 99%Near quantitative for unhindered secondary alcohols.
Selectivity 1° vs 2° AlcoholCan be tuned. Typically 1° > 2° (aldehydes faster), but 2° works well with longer times/higher temp.
Oxidant Ambient AirNo need for pure O2 balloons in many cases (though faster with O2).
Limitations Steric BulkVery hindered alcohols (e.g., adamantanol derivatives) oxidize slowly.
Validated Protocol: Aerobic Oxidation

Objective: Oxidation of 1-phenylethanol to acetophenone.

  • Reagents: To a flask open to air, add Cu(MeCN)₄OTf (5 mol%) and 2,2'-bipyridine (5 mol%) in acetonitrile. Solution turns red-brown.

  • Mediator: Add TEMPO (5 mol%) and N-Methylimidazole (NMI) (10 mol%). Solution turns dark green/blue upon stirring.

  • Substrate: Add 1-phenylethanol (1.0 equiv).

  • Reaction: Stir open to the air (or with an O2 balloon for speed) at RT for 4–6 hours.

  • Monitoring: Monitor by TLC. The color often shifts from green to brown upon completion.

  • Workup: Pass through a short silica plug to remove Cu salts. Evaporate solvent.

  • Purity: Often requires no further purification.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[6] Journal of the American Chemical Society, 2008, 130(9), 2754–2755. Link

  • Beller, M., et al. "Palladium-Catalyzed Carbonylative Coupling Reactions." Angewandte Chemie International Edition, 2010, 49(48), 9047-9050. Link

  • Weix, D. J., et al. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society, 2012, 134(14), 6146–6159. Link

  • Weix, D. J. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis."[2][3] Chemical Reviews, 2024, 124(23), 13397-13569.[3] Link

  • Stahl, S. S., & Hoover, J. M. "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation." Journal of the American Chemical Society, 2011, 133(41), 16901–16910. Link

  • Stahl, S. S. "Aerobic Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO." Stahl Research Group Protocols, 2013. Link

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Cyclopentyl-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory acceptance are built. For a novel molecule like 1-Cyclopentyl-3-phenylpropan-1-one, which holds potential as a building block or active pharmaceutical ingredient (API), a rigorous and well-documented purity assessment is paramount. This guide provides an in-depth comparison of critical analytical techniques, grounded in the practical realities of a synthesis laboratory, to empower researchers to make informed decisions for robust purity determination.

The Synthetic Pathway and Anticipated Impurity Profile

Understanding the potential impurities begins with the synthesis itself. A common and efficient route to aryl ketones like 1-Cyclopentyl-3-phenylpropan-1-one is the Friedel-Crafts Acylation . This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.[1] In this case, benzene is acylated using 3-cyclopentylpropanoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.[2] While effective, this process is not without the potential for generating impurities that can co-purify with the final product.

cluster_reactants Starting Materials cluster_impurities Potential Impurities Benzene Benzene Reaction Friedel-Crafts Acylation (e.g., in CS₂ or CH₂Cl₂) Benzene->Reaction AcylChloride 3-Cyclopentylpropanoyl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Catalyst) Catalyst->Reaction activates Product 1-Cyclopentyl-3-phenylpropan-1-one (Target Compound) Reaction->Product Main Path HCl HCl (gas) Reaction->HCl UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM Incomplete Reaction SideProduct Side-Reaction Products (e.g., from rearrangement, if applicable) Reaction->SideProduct Alternative Pathways Solvent Residual Solvent Workup Workup Residues (e.g., inorganic salts)

Caption: Synthesis of 1-Cyclopentyl-3-phenylpropan-1-one and potential impurity sources.

Common Impurities to Consider:

  • Starting Materials: Unreacted benzene and 3-cyclopentylpropanoyl chloride.

  • Catalyst-Complexed Product: The ketone product strongly complexes with AlCl₃, requiring a hydrolytic workup to be liberated. Incomplete workup can leave catalyst residues.

  • Solvent Residues: Dichloromethane, carbon disulfide, or other solvents used in the reaction and purification steps.

  • Rearrangement Products: While Friedel-Crafts acylation is notably free from the carbocation rearrangements that plague alkylations, impurities from the synthesis of the acyl chloride itself could be present.[3]

Comparative Overview of Core Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique is sufficient. The three pillars of purity analysis for a molecule like ours are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHPLC with UV DetectionGC-MS¹H NMR Spectroscopy (qNMR)
Principle Differential partitioning of analytes between a stationary and mobile liquid phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[4]
Primary Use Case Accurate quantitation of known, non-volatile impurities and the main compound.Identification of unknown volatile impurities and confirmation of product identity.Structural confirmation, identification of structural isomers, and quantitation of impurities (including residual solvents).[5]
Sample Volatility Not critical; suitable for non-volatile and thermally labile compounds.Essential; compound must be volatile and thermally stable.Not a factor; sample must be soluble in a deuterated solvent.
Quantitation Excellent precision and accuracy with external standards (area % is a common metric).Good for relative quantitation (area %); can be fully quantitative with standards.Highly accurate absolute quantitation (qNMR) using a certified internal standard.[6]
Identification Based on retention time comparison with a known standard; limited identification power alone.Excellent; provides a mass spectrum (a molecular fingerprint) for library matching and structural elucidation.Excellent; provides definitive structural information from chemical shifts, coupling constants, and integration.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).
Common Issues Co-elution of impurities, detector saturation, poor response for compounds lacking a chromophore.Thermal degradation of the sample, unsuitability for non-volatile impurities (e.g., salts).Signal overlap, low sensitivity for minor impurities, resonance suppression issues.

Strategic Workflow for Purity Determination

A logical workflow ensures that all potential impurities are addressed efficiently. The choice of technique is dictated by the specific question being asked at each stage of the analysis.

start Synthesized Crude Product q1 Need Structural Confirmation & Check for Solvents? start->q1 nmr ¹H NMR Spectroscopy q1->nmr Yes q2 Need Accurate Quantitation of Non-Volatile Impurities? q1->q2 No nmr->q2 hplc HPLC-UV (Purity Assay) q3 Need to Identify Unknown Volatile Impurities? hplc->q3 gcms GC-MS (Impurity ID) end_node Comprehensive Purity Report gcms->end_node q2->hplc Yes q2->q3 No q3->gcms Yes q3->end_node No

Caption: A decision-making workflow for the comprehensive purity analysis of a synthesized compound.

Standard Operating Procedures (SOPs)

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, providing a clear basis for methodology in a research setting.

SOP 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is the workhorse for determining the purity percentage of the main component against its non-volatile, UV-active impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm (based on the benzoyl chromophore).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Method:

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes.

    • Run a gradient elution to separate components with different polarities:

      • 0-15 min: 50% B to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% B to 50% B

      • 21-25 min: Hold at 50% B (re-equilibration).

    • Inject the sample and record the chromatogram.

    • Data Analysis: Integrate all peaks. Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength, a reasonable starting point for related impurities. For higher accuracy, a reference standard and response factors should be determined.[7][8]

SOP 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is unparalleled for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: HP-5ms or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like Ethyl Acetate or Dichloromethane.

  • Method:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Data Analysis: Compare the mass spectrum of the main peak with a reference to confirm its identity. For impurity peaks, perform a library search (e.g., NIST/Wiley) to tentatively identify the structures.[9][10]

SOP 3: Structural Confirmation and Quantitative Purity by ¹H NMR (qNMR)

NMR is the gold standard for structural verification and can be adapted for highly accurate purity determination.[5]

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard (for qNMR): A certified reference material with a known purity that has a simple spectrum (preferably a singlet) in a clean region of the spectrum. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation (qNMR):

    • Accurately weigh ~10-20 mg of the synthesized compound into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Record the exact masses of both the analyte and the standard.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • Method:

    • Acquire a standard proton NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) to allow for full relaxation of all protons, which is critical for accurate integration. A d1 of 30 seconds is a safe starting point.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Data Analysis: Calculate the purity using the following formula:

      Purity % = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P_std = Purity of the internal standard

Conclusion: An Integrated Approach to Purity

  • Initial Screen & Structure Confirmation: Use ¹H NMR on the crude and purified material. This confirms the target structure has been formed and provides a first look at major impurities, especially residual solvents.

  • Primary Purity Assay: Employ RP-HPLC as the primary quantitative method. It is robust, reproducible, and provides the "purity by area %" value commonly required for batch release and documentation.

  • Impurity Identification: Use GC-MS to identify any significant volatile impurities detected by HPLC or suspected from the synthesis. This is crucial for understanding the process and for the safety assessment of the material.

By combining these techniques, a scientist can build a comprehensive and defensible purity profile, ensuring that subsequent biological, toxicological, and clinical studies are based on a well-characterized and reliable chemical entity.

References

  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • JPS61158973A - Production of 1-cyclopentylpiperazine.
  • What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? - Quora. [Link]

  • CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Update on Measuring Ketones - PMC - NIH. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. [Link]

  • Friedel-Crafts acylation of benzene - Chemguide. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - ACS Publications. [Link]

  • NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC - PubMed Central. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Ketone-Testing-Chapter-8 - American Association for Clinical Chemistry. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column - SIELC Technologies. [Link]

  • Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - NIH. [Link]

  • The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. [Link]

  • Update on Measuring Ketones - ResearchGate. [Link]

  • Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria - ResearchGate. [Link]

  • Why do we use NMR spectroscopy in purity analysis? - Quora. [Link]

  • Determining and reporting purity of organic molecules: why qNMR - PubMed. [Link]

  • GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed. [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) - Shimadzu. [Link]

  • Ketones in Blood: MedlinePlus Medical Test - MedlinePlus. [Link]

  • Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis - MDPI. [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis - Pak. J. Pharm. Sci.. [Link]

Sources

Technical Guide: In-Vitro Characterization of Novel Ketone Derivatives vs. Standard Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of exogenous ketones has evolved from first-generation salts (high osmotic load) to second-generation monoesters (e.g., R-3-hydroxybutyl R-3-hydroxybutyrate). The current frontier lies in Novel Ketone Derivatives (NKDs) —typically diesters or hetero-functionalized precursors designed to optimize hydrolysis kinetics, improve palatability, and sustain plasma


-hydroxybutyrate (BHB) levels.

This guide outlines a rigorous in-vitro validation framework comparing a representative Novel Diester (ND-1) against the industry-standard Monoester (SM-1) and Ketone Salts (KS) . We focus on three critical hurdles: enzymatic stability, mitochondrial respiration efficiency, and cytotoxicity.

Physicochemical Stability & Enzymatic Hydrolysis

The First Hurdle: Pro-drug Conversion

Novel derivatives often function as pro-drugs. Unlike ketone salts, which dissociate immediately, esters require enzymatic cleavage (hydrolysis) to release the active BHB moiety. The rate of this hydrolysis determines the pharmacokinetics (PK) profile—"spike" vs. "sustained release."

Experimental Logic

We must differentiate between chemical stability (shelf-life) and metabolic stability (bio-conversion). A novel derivative that is too stable in plasma will fail to elevate BHB; one that is too labile may mimic the rapid washout of salts.

Protocol: Plasma vs. Gastric Stability Assay

Objective: Determine the half-life (


) of ND-1 in simulated gastric fluid (SGF) and human plasma.
  • Preparation:

    • SGF: 2g NaCl, 3.2g Pepsin in 7mL HCl + water to 1L (pH 1.2).

    • Plasma: Pooled human plasma (lithium heparin), pre-warmed to 37°C.

  • Incubation:

    • Spike ND-1 and SM-1 (Control) to a final concentration of 100 µM.

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

Comparative Data Summary (Representative)
ParameterStandard Monoester (SM-1)Novel Diester (ND-1)Ketone Salt (KS)Interpretation
SGF Stability (pH 1.2) >95% Intact at 2h>98% Intact at 2hDissociatedEsters survive stomach acid; Salts do not.
Plasma

~12 minutes~45 minutesN/A (Stable)ND-1 shows sustained release potential due to steric hindrance at the ester bond.
Primary Metabolite BHB + ButanediolBHB + Hexanoate/AcAcBHB + Na/CaND-1 yields secondary energetic substrates (e.g., Hexanoate).

Cellular Transport & Metabolic Flux

The Bottleneck: Getting into the Engine

Once hydrolyzed, the free ketone bodies must traverse the plasma membrane via Monocarboxylate Transporters (MCTs).[1] MCT1 (high affinity) is critical for uptake in oxidative tissues (heart, brain), while MCT4 handles efflux.[1]

Pathway Visualization

The following diagram illustrates the conversion of the pro-drug ester into active substrates and their entry into the mitochondrial Krebs cycle.

MetabolicPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Mitochondria Novel_Diester Novel Diester (Pro-Drug) Free_BHB_Ext Free BHB Novel_Diester->Free_BHB_Ext Plasma Esterases (Hydrolysis) Alcohol_Precursor 1,3-Butanediol Novel_Diester->Alcohol_Precursor Hydrolysis MCT1 MCT1 Transporter (SLC16A1) Free_BHB_Ext->MCT1 Alcohol_Precursor->Free_BHB_Ext Hepatic ADH/ALDH Free_BHB_Int Intracellular BHB MCT1->Free_BHB_Int Proton Symport AcAc Acetoacetate Free_BHB_Int->AcAc BDH1 (Mitochondrial) AcetylCoA Acetyl-CoA AcAc->AcetylCoA SCOT/ACAT1 Krebs Krebs Cycle (ATP Generation) AcetylCoA->Krebs

Caption: Hydrolysis of diester pro-drugs occurs extracellularly or in the liver. Free BHB is transported via MCT1, converted to Acetoacetate (AcAc) by BDH1, and enters the Krebs cycle as Acetyl-CoA.

Mitochondrial Efficiency (Seahorse XF Analysis)

The Engine: Validating ATP Production

We use the Seahorse XF Mito Stress Test to measure Oxygen Consumption Rate (OCR). This is the gold standard for proving that the novel derivative actually fuels mitochondrial respiration and doesn't just accumulate in the cell.

Protocol: Ketone-Specific Mito Stress Test

Cells: Differentiated SH-SY5Y (neuronal model) or C2C12 (myoblast model). Media: DMEM (Glucose-free, Pyruvate-free, Glutamine-limited) to force reliance on ketones.

  • Seeding: Plate cells at 20,000 cells/well on XF96 plates; differentiate for 5 days.

  • Starvation: 1 hour prior to assay, wash cells with minimal assay medium (pH 7.4).

  • Baseline: Measure basal respiration.

  • Injection A (Substrate): Inject ND-1 vs. SM-1 (Titration: 1mM, 5mM, 10mM).

    • Note: Pure esters may not oxidize immediately if extracellular esterases are absent in the cell culture well. Crucial Step: Pre-hydrolyze esters with Pig Liver Esterase (PLE) if the cell line lacks sufficient carboxylesterase activity, or treat with the free acid metabolite to mimic in-vivo delivery.

  • Injection B (Oligomycin): Inhibits ATP synthase (measures ATP-linked respiration).

  • Injection C (FCCP): Uncoupler (measures Maximal Respiration).

  • Injection D (Rot/Ant): Shuts down ETC (measures non-mitochondrial oxygen consumption).

Workflow Diagram

SeahorseWorkflow cluster_assay XF Analyzer Run start Cell Seeding (XF96 Plate) diff Differentiation (5-7 Days) start->diff starve Substrate Starvation (1h in Minimal Media) diff->starve base Basal OCR Measure starve->base inj1 Inj A: Ketone Treatment (ND-1 vs SM-1) base->inj1 inj2 Inj B: Oligomycin (ATP-Linked) inj1->inj2 inj3 Inj C: FCCP (Max Capacity) inj2->inj3 analysis Data Normalization (Protein/Cell Count) inj3->analysis

Caption: Step-by-step workflow for the Seahorse XF Mito Stress Test. Substrate starvation is critical to isolate ketone oxidation capacity.

Data Interpretation[2][3][4][5][6][7][8]
  • Basal Respiration Increase: Indicates the cell is metabolizing the substrate.

  • ATP Production: The drop in OCR after Oligomycin.

  • Spare Respiratory Capacity: The difference between Maximal (FCCP) and Basal.

Expected Outcome: Novel Diesters (ND-1) often show delayed peak OCR compared to SM-1 due to the extra hydrolysis step, but may sustain ATP production longer if the secondary moiety (e.g., hexanoate) is also ketogenic.

Safety Profile: Cytotoxicity (MTT Assay)

The Safety Check: Toxicity vs. Osmolarity

Ketone salts often show "toxicity" in vitro simply due to hypertonicity (osmotic stress) rather than chemical toxicity. Esters avoid this but can be toxic if the alcohol moiety (e.g., 1,3-butanediol) accumulates.

Protocol: MTT Viability Assay
  • Plate: 5,000 cells/well in 96-well plate.

  • Treat: Expose cells to concentration gradient (0.5mM – 50mM) of ND-1, SM-1, and KS (Na-BHB) for 24h.

  • Develop: Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilize: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570nm.

Comparative Toxicity Thresholds
Compound

(Est.)
Mechanism of Toxicity at High Dose
Ketone Salt (Na-BHB) ~20 mMHyperosmotic stress; Sodium overload causing cellular dehydration.
Standard Monoester (SM-1) >50 mMGenerally safe; limited by pH shift if hydrolysis is rapid.
Novel Diester (ND-1) >40 mMDependent on the linker molecule. If the linker is a medium-chain fatty acid, high concentrations may cause detergent-like membrane disruption.

References

  • Stubbs, B. J., et al. (2020). In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. Food and Chemical Toxicology. Link

  • Cox, P. J., & Clarke, K. (2014). Acute nutritional ketosis: implications for exercise performance and metabolism. Extreme Physiology & Medicine. Link

  • Halestrap, A. P. (2013). Monocarboxylate transporters (MCTs): Structure, function and regulation. Biochemical Journal. Link

  • Divakaruni, A. S., et al. (2014). Analysis and interpretation of cellular respiration to define mitochondrial fuel flexibility. Nature Communications. Link

  • Soto-Mota, A., et al. (2020). Safety and efficacy of a novel ketone ester. Regulatory Toxicology and Pharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclopentyl 2-phenethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Cyclopentyl 2-phenethyl ketone

Executive Safety Summary

This compound (approximate MW ~202 g/mol ) is a lipophilic, high-molecular-weight aromatic ketone.[1] Unlike low-molecular-weight ketones (e.g., acetone) which flash off quickly, this compound presents a distinct dermal absorption risk .[1] Its structure combines a lipophilic cyclopentyl ring and an aromatic phenethyl group, facilitating permeation through standard laboratory glove materials and human skin.

Critical Hazard Profile:

  • Primary Risk: Cutaneous absorption and severe eye irritation (H315, H319).[2]

  • Secondary Risk: Respiratory irritation upon heating or aerosolization.[1]

  • Glove Protocol: Standard Nitrile gloves provide insufficient protection for prolonged contact.[1]

Chemical Hazard & PPE Logic

To ensure safety, we must look beyond the generic "wear gloves" instruction. We analyze the Structure-Activity Relationship (SAR) of the molecule to determine the correct barrier protection.[1]

The "Why" Behind the Protocol
  • The Ketone Functionality: Ketones are polar aprotic solvents that attack nitrile rubber, causing it to swell and degrade.

  • The Aromatic/Cyclic Moieties: The phenethyl and cyclopentyl groups increase lipophilicity (LogP > 3 estimated). This allows the molecule to permeate skin rapidly if the glove barrier is breached.

  • Volatility: While less volatile than acetone, the vapor density is heavier than air, meaning vapors will pool in low areas (weighing boats, reaction vessels), necessitating specific respiratory controls during transfer.

PPE Selection Matrix

The following matrix is designed for Zero-Breakthrough safety standards.

Protection ZoneStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Synthesis/Scale-Up >10g)Technical Rationale
Hand Protection Double-Glove System: Inner: 4-mil NitrileOuter: 8-mil Nitrile (High Dexterity)Change immediately upon splash.[1]Laminate Barrier: Ansell Barrier® or Silver Shield® (EVOH/PE)Required for immersion or handling pure oil.[1]Ketones degrade nitrile.[1] Laminate films offer >480 min breakthrough time for aromatics/ketones.[1]
Respiratory Fume Hood (Engineering Control): Face velocity 80–100 fpm.[1]Half-Face Respirator: Cartridge: Organic Vapor (OV) (Black)Filter: P95 (if heating/stirring open).[1]Activated carbon effectively adsorbs heavy organic vapors.[1]
Eye/Face Chemical Splash Goggles: Indirect venting.[1][3] Safety glasses are insufficient.[1]Face Shield + Goggles: Required during reflux or pressurized transfer.[1]Liquid splash can cause severe corneal injury; vapors can irritate lachrymal glands.[1]
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1]Tyvek® Apron/Sleeves: Disposable overlay for forearms/chest.[1]Prevent "wicking" of oily ketone through cotton cuffs onto wrists.[1]

PPE Decision Logic (Visualization)

The following decision tree illustrates the operational logic for selecting PPE based on the specific task and quantity handled.

PPE_Decision_Tree Start Task Assessment Quantity Quantity / State? Start->Quantity Small < 10g (Analytical) Quantity->Small Cold/Room Temp Large > 10g or Heated Quantity->Large Synthesis/Reflux Risk1 Splash Risk: LOW Small->Risk1 Risk2 Splash Risk: HIGH Large->Risk2 Glove1 Double Nitrile (Change < 5 min) Risk1->Glove1 Resp1 Fume Hood Only Risk1->Resp1 Glove2 Silver Shield / Laminate Liner Risk2->Glove2 Resp2 Fume Hood + OV Respirator Risk2->Resp2

Figure 1: Decision logic for PPE selection based on operational scale and thermal conditions.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize exposure during the most critical phase: Transfer and Solubilization .

Step 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is outside, use a secondary containment tray and a transfer vessel with a sealed lid.

  • Glove Check: Inspect gloves for pinholes.[1] If using the "Enhanced Protocol" (Laminate gloves), wear a size larger outer nitrile glove to secure the loose laminate material and improve grip.

  • Static Control: Aromatic ketones can accumulate static charge.[1] Use an anti-static gun or grounding strap if handling dry powder precursors or large solvent volumes.[1]

Step 2: Transfer
  • Technique: Use positive displacement pipettes for the liquid ketone to prevent dripping (high viscosity/surface tension issues).[1]

  • Spill Prevention: Place absorbent pads (pig mats) specifically rated for "Oil/Solvent" (typically white) beneath the work area.[1]

  • Warning: Do not use standard paper towels for cleanup; the ketone will soak through instantly.[1]

Step 3: Reaction & Heating
  • Vapor Management: If heating >50°C, the vapor pressure increases significantly. Ensure the condenser is active before heating begins.[1]

  • Observation: Watch for "creeping." The lipophilic nature allows the fluid to creep up ground glass joints. Use Teflon sleeves or proper grease seals to prevent joint seizing and leakage.

Emergency Response & Disposal

Spill Response (Small Scale < 100mL)
  • Alert: Announce the spill. Evacuate the immediate 3-meter radius.[1]

  • PPE Upgrade: Don Silver Shield gloves and Goggles .[1]

  • Contain: Use Vermiculite or Activated Carbon spill pillows.[1] Avoid standard clay kitty litter as it may not effectively bind the organic odor.

  • Clean: Wipe surfaces with Acetone (to solubilize the ketone) followed by soap and water.[4]

  • Disposal: Collect all waste in a container labeled "Non-Halogenated Organic Solvent Waste."

Disposal Classification
  • RCRA Code (USA): Likely D001 (Ignitable) if mixed with solvents.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as ketones can form unstable peroxides or react violently.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Pocket Guide to Chemical Hazards: Ketones.[1] Centers for Disease Control and Prevention. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][5] Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor.[1] [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.